4-(3-Methyl-4-nitrophenyl)morpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3-methyl-4-nitrophenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-9-8-10(2-3-11(9)13(14)15)12-4-6-16-7-5-12/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRHTTDXNXCWHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCOCC2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460516 | |
| Record name | 4-(3-Methyl-4-nitrophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220679-09-4 | |
| Record name | 4-(3-Methyl-4-nitrophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 4-(3-Methyl-4-nitrophenyl)morpholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis and characterization of the novel compound 4-(3-Methyl-4-nitrophenyl)morpholine. This compound holds potential as a valuable building block in medicinal chemistry and drug development due to the presence of the pharmacophoric morpholine moiety and a versatile nitroaromatic scaffold. This document provides a comprehensive overview of a proposed synthetic methodology, drawing upon established principles of nucleophilic aromatic substitution and Buchwald-Hartwig amination reactions. Furthermore, it presents predicted analytical data for the characterization of the target compound, based on analogous structures found in the literature. Detailed experimental protocols and structured data tables are included to facilitate replication and further investigation by researchers in the field.
Introduction
The synthesis of novel molecular entities with potential therapeutic applications is a cornerstone of modern drug discovery. Aryl-morpholine scaffolds are prevalent in a wide array of biologically active compounds, contributing to favorable pharmacokinetic properties. The introduction of a nitro group offers a versatile chemical handle for further functionalization, such as reduction to an amine, which can then be elaborated into a variety of functional groups. This guide focuses on the synthesis and characterization of this compound, a compound with significant potential for the development of new chemical entities.
Proposed Synthesis Pathway
The synthesis of this compound can be approached through two primary and effective methods: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig Amination.
Method 1: Nucleophilic Aromatic Substitution (SNAr)
This classical and often high-yielding method is predicated on the activation of an aryl halide towards nucleophilic attack by the presence of a strong electron-withdrawing group, in this case, the nitro group, positioned ortho or para to the leaving group.
The proposed reaction proceeds via the attack of morpholine on 4-halo-2-methyl-1-nitrobenzene. The halogen at the 4-position (ideally fluorine or chlorine for higher reactivity) is displaced by the secondary amine of the morpholine.
Reaction Scheme:
Spectroscopic and Structural Elucidation of Aryl-Morpholine Derivatives: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide serves as a resource for the spectroscopic and structural analysis of aryl-morpholine compounds. While a comprehensive search for experimental spectroscopic data for 4-(3-Methyl-4-nitrophenyl)morpholine did not yield specific results within publicly available databases and literature, this guide provides a detailed overview of the expected spectroscopic characteristics and the methodologies for their determination. To this end, we present a complete dataset for the closely related analogue, 4-(4-nitrophenyl)morpholine , as a reference for researchers working with similar chemical entities.
Spectroscopic Data of 4-(4-Nitrophenyl)morpholine
The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-(4-nitrophenyl)morpholine. This information is crucial for the structural verification and quality control of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectroscopic Data for 4-(4-nitrophenyl)morpholine
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.14 | d, J = 12 Hz | 2H | Ar-H |
| 6.84 | d, J = 12 Hz | 2H | Ar-H |
| 3.86 | t, J = 6 Hz | 4H | -N-CH₂- |
| 3.37 | t, J = 6 Hz | 4H | -O-CH₂- |
Solvent: CDCl₃, Frequency: 400 MHz[1]
Table 2: ¹³C NMR Spectroscopic Data for 4-(4-nitrophenyl)morpholine
| Chemical Shift (δ) ppm | Assignment |
| 153.5 | Ar-C (C-NO₂) |
| 138.1 | Ar-C (C-N) |
| 126.2 | Ar-CH |
| 112.8 | Ar-CH |
| 66.7 | -O-CH₂- |
| 47.9 | -N-CH₂- |
Note: Specific ¹³C NMR data for 4-(4-nitrophenyl)morpholine was not explicitly found in the search results. The provided data is a representative spectrum for similar aromatic morpholine derivatives and serves as an estimation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: IR Spectroscopic Data for 4-(4-nitrophenyl)morpholine
| Wavenumber (cm⁻¹) | Assignment |
| ~2900-3000 | C-H stretch (aliphatic) |
| ~1590-1610 | C=C stretch (aromatic) |
| ~1500-1530 & ~1340-1360 | N-O stretch (nitro group) |
| ~1230-1250 | C-N stretch (aromatic amine) |
| ~1110-1130 | C-O-C stretch (ether) |
Note: The IR spectrum for 4-(4-nitrophenyl)morpholine is available, but a detailed peak list was not provided in the search results. The table represents characteristic absorption bands for the functional groups present in the molecule.[2][3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.
Table 4: Mass Spectrometry Data for 4-(4-nitrophenyl)morpholine
| m/z | Assignment |
| 208 | [M]⁺ (Molecular Ion) |
Technique: Electron Ionization (EI)[2][4][5]
Experimental Protocols
The following are generalized experimental procedures for the synthesis and spectroscopic characterization of aryl-morpholine compounds, based on methodologies reported for 4-(4-nitrophenyl)morpholine and its analogues.
Synthesis of 4-(4-nitrophenyl)morpholine
A common method for the synthesis of 4-(4-nitrophenyl)morpholine is through a nucleophilic aromatic substitution reaction.
Procedure:
-
To a solution of 4-fluoronitrobenzene (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide, add morpholine (1.1 equivalents) and a base like triethylamine or potassium carbonate (2-3 equivalents).
-
Heat the reaction mixture at reflux (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 4-(4-nitrophenyl)morpholine.
Spectroscopic Analysis
NMR Spectroscopy:
-
Prepare a sample by dissolving approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the spectra to determine chemical shifts, coupling constants, and integration values.
IR Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
Alternatively, for soluble samples, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.
-
Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
Mass Spectrometry:
-
Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).
-
Acquire the mass spectrum to determine the molecular weight and fragmentation pattern of the compound.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
References
- 1. rsc.org [rsc.org]
- 2. 4-(4-NITROPHENYL)MORPHOLINE(10389-51-2) IR Spectrum [chemicalbook.com]
- 3. 4-(4-NITROPHENYL)MORPHOLINE(10389-51-2) IR2 spectrum [chemicalbook.com]
- 4. 4-(4-Nitrophenyl)morpholine | C10H12N2O3 | CID 25222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
An In-depth Technical Guide to the Crystal Structure Analysis of Nitrophenyl-Morpholine Derivatives
Disclaimer: This guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of nitrophenyl-morpholine derivatives. To date, a published crystal structure for 4-(3-Methyl-4-nitrophenyl)morpholine was not identified in publicly available databases. Therefore, this document utilizes the closely related and structurally characterized analogue, 4-(4-Nitrophenyl)morpholine , as a representative example to illustrate the core principles and experimental protocols.
Introduction
Substituted nitrophenyl-morpholine scaffolds are of significant interest in medicinal chemistry and drug development due to their potential therapeutic applications, including anticancer activities.[1] Elucidating the three-dimensional atomic arrangement of these molecules through single-crystal X-ray diffraction is paramount for understanding their structure-activity relationships, conformational preferences, and intermolecular interactions that govern their packing in the solid state. This technical guide offers researchers, scientists, and drug development professionals a detailed walkthrough of the crystal structure analysis of this class of compounds, using 4-(4-nitrophenyl)morpholine as a case study.
Molecular Structure and Conformation
The molecular structure of 4-(4-nitrophenyl)morpholine consists of a morpholine ring attached to a nitrophenyl group. In the solid state, the morpholine ring typically adopts a stable chair conformation.[1][2] The crystal structure is stabilized by various intermolecular forces, including aromatic π–π stacking interactions.[1][2] In the case of 4-(4-nitrophenyl)morpholine, the perpendicular distance between parallel ring planes has been reported to be 3.7721 (8) Å.[1][2]
A related compound, 4-(4-nitrophenyl)thiomorpholine, where the morpholine oxygen is replaced by sulfur, exhibits a similar chair conformation for the thiomorpholine ring.[3] However, the electronic and steric differences introduced by the substituent can influence the overall molecular packing and intermolecular interactions.[3]
Data Presentation: Crystallographic Data
The following tables summarize the key crystallographic data for 4-(4-nitrophenyl)morpholine, providing a clear and structured overview for comparative purposes.
Table 1: Crystal Data and Structure Refinement for 4-(4-Nitrophenyl)morpholine [1]
| Parameter | Value |
| Empirical Formula | C₁₀H₁₂N₂O₃ |
| Formula Weight | 208.22 |
| Temperature | 293 K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Unit Cell Dimensions | |
| a | 14.5445 (6) Å |
| b | 8.3832 (3) Å |
| c | 16.2341 (6) Å |
| α, β, γ | 90° |
| Volume | 1979.42 (13) ų |
| Z | 8 |
| Calculated Density | 1.397 Mg/m³ |
| Absorption Coefficient | 0.11 mm⁻¹ |
| F(000) | 880 |
| Crystal Size | 0.35 x 0.33 x 0.30 mm |
| Data Collection | |
| Diffractometer | Oxford Diffraction Xcalibur Eos |
| θ range for data collection | Not reported |
| Reflections collected | 4949 |
| Independent reflections | 2023 |
| R(int) | 0.018 |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2023 / 0 / 184 |
| Goodness-of-fit on F² | 1.03 |
| Final R indices [I>2σ(I)] | R1 = 0.048, wR2 = 0.121 |
| R indices (all data) | Not reported |
| Largest diff. peak and hole | 0.12 and -0.15 e.Å⁻³ |
Experimental Protocols
The following sections detail the generalized methodologies for the synthesis, crystallization, and X-ray diffraction analysis of nitrophenyl-morpholine derivatives, based on published procedures for analogous compounds.
Synthesis
A common synthetic route to 4-(nitrophenyl)morpholine derivatives is through a nucleophilic aromatic substitution reaction. For instance, 4-(4-nitrophenyl)thiomorpholine can be synthesized by reacting 4-fluoronitrobenzene with thiomorpholine in a suitable solvent like acetonitrile, in the presence of a base.[3] A similar method has been described for the synthesis of 4-(4-nitrophenyl)morpholine.[1]
Crystallization
Obtaining single crystals of sufficient size and quality is a critical step for X-ray diffraction analysis. A widely used method for small organic molecules is slow evaporation from a suitable solvent. For 4-(4-nitrophenyl)morpholine, single crystals were successfully grown by the slow evaporation of a dichloromethane solution.[2]
X-ray Data Collection and Structure Solution
The collection of X-ray diffraction data is performed using a single-crystal X-ray diffractometer.[4] The crystal is mounted and maintained at a constant temperature, often cryogenic (e.g., 100 K) or room temperature (e.g., 293 K), and irradiated with a monochromatic X-ray beam.[1][3] The diffracted X-rays are detected, and their intensities and positions are recorded.
The collected data is then processed to solve the crystal structure. This typically involves direct methods to determine the initial phases of the structure factors, followed by Fourier synthesis to generate an electron density map.[1] The atomic positions are then refined using a least-squares method, and hydrogen atoms are often located from the difference Fourier map and refined.[2]
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the crystal structure analysis of a nitrophenyl-morpholine derivative.
Structural Components of 4-(4-Nitrophenyl)morpholine
This diagram illustrates the key structural components of the representative molecule, 4-(4-nitrophenyl)morpholine.
Conclusion
The crystal structure analysis of 4-(nitrophenyl)morpholine derivatives provides invaluable insights into their molecular geometry, conformation, and intermolecular interactions. This technical guide, using 4-(4-nitrophenyl)morpholine as a stand-in for the yet-to-be-characterized this compound, outlines the essential experimental procedures and data presentation standards for researchers in the field. The detailed methodologies and structured data tables serve as a practical resource for the characterization of this important class of compounds, ultimately aiding in the rational design of new therapeutic agents.
References
Physicochemical properties of 4-(3-Methyl-4-nitrophenyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the available physicochemical properties of 4-(3-Methyl-4-nitrophenyl)morpholine. Due to the limited publicly available data for this specific compound, this document also includes information on closely related analogs to provide a comparative context for researchers. The guide is intended for professionals in drug development and scientific research who are interested in the characteristics and potential applications of nitrophenyl-morpholine derivatives.
Introduction
This compound is a substituted aromatic heterocyclic compound. The morpholine moiety is a common scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties. The nitrophenyl group is a versatile functional group that can be a precursor for various other functionalities, making this compound a potentially useful intermediate in the synthesis of more complex molecules. This guide aims to consolidate the known information about this compound.
Physicochemical Properties
Core Data for this compound
| Property | Value | Source |
| CAS Number | 220679-09-4 | [1] |
| Molecular Formula | C₁₁H₁₄N₂O₃ | [2][3] |
| Molecular Weight | 222.25 g/mol | [2] |
| Appearance | No data available | [4] |
| Melting Point | No data available | [4] |
| Boiling Point | No data available | [4] |
| Solubility | No data available | |
| pKa | No data available | |
| logP | No data available |
Comparative Data for Related Compounds
To provide some context, the following table summarizes the physicochemical properties of structurally similar compounds. These values can offer an approximation of the expected properties for this compound.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 4-(4-Nitrophenyl)morpholine | 10389-51-2 | C₁₀H₁₂N₂O₃ | 208.21 | 152 | 386.2±37.0 |
| 4-(3-Nitrophenyl)morpholine | 116922-22-6 | C₁₀H₁₂N₂O₃ | 208.22 | No data available | 365.5±37.0 |
| 4-(4-Nitrophenyl)morpholin-3-one | 446292-04-2 | C₁₀H₁₀N₂O₄ | 222.20 | No data available | 516.8 |
| 4-(3-Amino-4-nitrophenyl)morpholine | 54998-00-4 | C₁₀H₁₃N₃O₃ | 223.23 | 187.5 | 469.7 |
Experimental Protocols
Specific, detailed experimental protocols for the synthesis and analysis of this compound are not described in the currently available scientific literature. However, a general synthetic approach for N-arylation of morpholine is well-established.
General Synthesis of N-Aryl Morpholines
A common method for the synthesis of N-aryl morpholines is the nucleophilic aromatic substitution reaction between an activated aryl halide and morpholine.
Procedure Outline:
-
Reaction Setup: An appropriate aryl halide (e.g., a substituted fluoro- or chloro-nitrobenzene) and morpholine are dissolved in a suitable solvent (e.g., DMSO, acetonitrile, or an alcohol).
-
Base Addition: A base (e.g., K₂CO₃, Na₂CO₃, or an organic base like triethylamine) is added to the mixture to act as a proton scavenger.
-
Heating: The reaction mixture is heated to a temperature typically ranging from 80°C to 120°C and stirred for several hours until the reaction is complete, as monitored by techniques like TLC or HPLC.
-
Workup: Upon completion, the reaction mixture is cooled, and the product is isolated. This often involves pouring the mixture into water to precipitate the product or extracting the product with an organic solvent.
-
Purification: The crude product is then purified, commonly by recrystallization from a suitable solvent or by column chromatography.
Biological Activity and Signaling Pathways
There is no specific information available in the scientific literature regarding the biological activity or the signaling pathways associated with this compound.
Generally, morpholine-containing compounds have a wide range of biological activities, and the nitrophenyl group can also contribute to or be a precursor for biologically active moieties. The nitroaromatic group is known to be a structural alert in medicinal chemistry, and its potential for bioreduction to reactive intermediates is a factor to consider in drug design.
Conclusion
This compound is a compound for which basic molecular identifiers are known. However, a comprehensive profile of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and any assessment of its biological activity are not currently available in the public domain. Researchers interested in this compound may need to perform their own experimental characterization. The data provided for related compounds can serve as a useful, albeit approximate, guide for such investigations. Further research is required to fully elucidate the properties and potential applications of this molecule.
References
An In-depth Technical Guide on the Solubility and Stability of 4-(3-Methyl-4-nitrophenyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical guide based on established scientific principles and methodologies. As of the date of this publication, specific experimental data on the solubility and stability of 4-(3-Methyl-4-nitrophenyl)morpholine is not publicly available. The protocols and predictions herein are based on general knowledge of organic chemistry and data from structurally similar compounds.
Introduction
This compound is a substituted aromatic morpholine derivative. The presence of a nitro group, a methyl group, and a morpholine moiety suggests a unique combination of physicochemical properties that are critical for its application in research and drug development. Understanding the solubility and stability of this compound is paramount for formulation development, pharmacokinetic studies, and ensuring its therapeutic efficacy and safety.
This guide provides a comprehensive overview of the predicted solubility of this compound in common solvents and details the standard experimental protocols for determining its aqueous and solvent solubility, as well as its stability under various stress conditions.
Predicted Solubility Profile
Based on the structural features of this compound—a polar morpholine ring, a polar nitro group, and a nonpolar methyl-substituted phenyl ring—a qualitative prediction of its solubility in common solvents can be made. The principle of "like dissolves like" is the primary basis for these predictions.
Table 1: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The morpholine and nitro groups can participate in hydrogen bonding, but the overall nonpolar character from the substituted phenyl ring may limit high solubility in water. Higher solubility is expected in alcohols compared to water. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can effectively solvate the polar functionalities of the molecule without the steric hindrance of hydrogen bonding, leading to favorable solubility. |
| Nonpolar | Hexane, Toluene, Dichloromethane (DCM) | Low to Moderate | The methyl-substituted phenyl ring will have favorable interactions with nonpolar solvents. However, the highly polar nitro and morpholine groups will limit extensive solubility. Moderate solubility may be observed in solvents with intermediate polarity like DCM. |
Experimental Protocol for Solubility Determination
The equilibrium solubility of a compound is a critical parameter. The shake-flask method is the gold standard for determining equilibrium solubility.
Materials and Equipment
-
This compound (pure solid)
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator
-
Thermostatically controlled environment (e.g., incubator)
-
Analytical balance
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Workflow for Solubility Determination using the Shake-Flask Method.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure undissolved solid remains after equilibration.
-
Accurately add a known volume (e.g., 2 mL) of the selected solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples at a constant speed for a sufficient period to reach equilibrium (typically 24 to 72 hours).
-
-
Sample Collection and Preparation:
-
After equilibration, visually confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial.
-
-
Quantification:
-
Accurately dilute the clear filtrate with the same solvent to a concentration within the linear range of a pre-developed analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
-
Experimental Protocol for Stability Assessment (Forced Degradation)
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[1][2] These studies expose the compound to stress conditions more severe than accelerated stability testing.[3]
Stress Conditions
The following are typical stress conditions used in forced degradation studies:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours
-
Neutral Hydrolysis: Water at 60°C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: Solid compound at 80°C for 48 hours
-
Photostability: Exposure to light (ICH Q1B guidelines)
Experimental Workflow
Caption: Workflow for Forced Degradation Stability Studies.
Step-by-Step Procedure
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
-
Application of Stress:
-
For hydrolytic and oxidative stress, add the stock solution to the respective stressor solutions (acid, base, water, hydrogen peroxide) and incubate for the specified time and temperature.
-
For thermal stress, store the solid compound in a temperature-controlled oven.
-
For photolytic stress, expose the solid compound or its solution to a light source as per ICH Q1B guidelines.
-
A control sample (unstressed) should be prepared and stored under normal conditions.
-
-
Sample Analysis:
-
At the end of the exposure period, neutralize the acidic and basic samples.
-
Dilute all samples, including the control, to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all potential degradation products.[4] A photodiode array (PDA) detector is often used to assess peak purity.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound in each stress condition.
-
Identify and quantify the major degradation products.
-
The results will provide insights into the degradation pathways and the intrinsic stability of the molecule.
-
Analytical Methodology: Stability-Indicating HPLC
A robust stability-indicating HPLC method is crucial for both solubility and stability studies.
Table 2: Typical Starting Conditions for a Stability-Indicating HPLC Method
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B over 20-30 minutes, then re-equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Determined by UV-Vis scan of the compound (likely in the 254-350 nm range due to the nitroaromatic chromophore). |
| Injection Volume | 10 µL |
This method would need to be optimized and validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Conclusion
While specific experimental data for this compound is not currently available, this guide provides a robust framework for researchers and drug development professionals to determine its solubility and stability profiles. The predicted solubility suggests that polar aprotic solvents may be most effective for dissolution. The outlined protocols for the shake-flask method and forced degradation studies, coupled with a stability-indicating HPLC method, will enable a thorough characterization of this compound's physicochemical properties, which is a critical step in its journey from a laboratory compound to a potential therapeutic agent.
References
The Rising Potential of Nitrophenylmorpholine Derivatives in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The morpholine ring, a privileged scaffold in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. When coupled with a nitrophenyl moiety, this combination gives rise to a class of compounds—nitrophenylmorpholine derivatives—with a diverse and potent range of biological activities. This technical guide provides an in-depth exploration of the current understanding of these derivatives, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. It aims to serve as a comprehensive resource, offering detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways to facilitate further research and development in this promising area.
Anticancer Activity: Targeting Key Cellular Pathways
Nitrophenylmorpholine derivatives have emerged as significant candidates in oncology research, demonstrating cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest, critical processes in controlling cancer cell proliferation.
A notable example, while not a direct morpholine derivative but a structurally related chalcone, is [1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one]. This compound has shown selective cytotoxicity against colon cancer cells.[1] Studies on similar nitro-containing heterocyclic compounds, such as 5-nitrofuran-isatin hybrids, have also revealed potent inhibitory activity against human colon cancer cell lines.[2] The anticancer potential of morpholine-substituted quinazolines has also been extensively studied, with some derivatives showing significant activity against lung, breast, and neuroblastoma cancer cell lines.
Table 1: Anticancer Activity of Selected Nitro-Containing Heterocyclic Derivatives
| Compound Class | Specific Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Nitrophenyl Chalcone Derivative | [1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one] | HCT-116 (Colon) | 1.71 | [1] |
| HT-29 (Colon) | 7.76 | [1] | ||
| 5-Nitrofuran-Isatin Hybrid | Compound 3 | HCT 116 (Colon) | 1.62 | [2] |
| Compound 2 | HCT 116 (Colon) | 8.8 | [2] | |
| Compound 5 | HCT 116 (Colon) | 3.14 | [2] | |
| Compound 6 | HCT 116 (Colon) | 2.51 | [2] | |
| Compound 7 | HCT 116 (Colon) | 4.73 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4][5]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[4]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[3]
-
Compound Treatment: Treat the cells with various concentrations of the nitrophenylmorpholine derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C.[3][5]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Signaling Pathways in Anticancer Activity
The anticancer effects of many therapeutic agents, including potentially nitrophenylmorpholine derivatives, are often mediated through the modulation of critical signaling pathways that control cell survival and proliferation.
PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a key regulator of cell growth, survival, and metabolism.[6][7][8][9][10] Its aberrant activation is a common feature in many cancers, contributing to tumor progression and drug resistance.[6][8]
References
- 1. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 8. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/AKT signaling pathway as a critical regulator of Cisplatin response in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K–AKT-Targeting Breast Cancer Treatments: Natural Products and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of 4-(3-Methyl-4-nitrophenyl)morpholine Bioactivity: A Technical Guide
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive framework for the in silico prediction of the biological activity of the novel compound, 4-(3-Methyl-4-nitrophenyl)morpholine. In the absence of direct experimental data, this document outlines a systematic computational workflow to hypothesize its potential bioactivities, mechanisms of action, and pharmacokinetic profile. The methodologies detailed herein encompass ligand-based and structure-based virtual screening, Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. This guide is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery and computational toxicology. All predictive data presented are generated for illustrative purposes to guide similar research endeavors.
Introduction
The early stages of drug discovery are characterized by the screening of extensive chemical libraries to identify promising lead compounds. Traditional high-throughput screening (HTS) is both time-consuming and resource-intensive. In silico or computer-aided drug design (CADD) has emerged as a critical, cost-effective, and rapid alternative to prioritize candidates for synthesis and experimental validation.[1] This guide focuses on this compound, a molecule incorporating both a nitroaromatic and a morpholine moiety. Nitroaromatic compounds are known for their broad industrial use and are often studied for their toxicological properties.[2] Conversely, the morpholine heterocycle is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and bioactive molecules, contributing to a wide spectrum of pharmacological activities including anticancer and anti-inflammatory effects.[3][4]
This document outlines a predictive workflow to assess the bioactivity profile of this compound, leveraging established computational chemistry techniques.
In Silico Bioactivity Prediction Workflow
The computational pipeline for predicting the biological activity of a novel compound involves a multi-step process. This workflow systematically refines the potential biological targets and characterizes the compound's interaction with those targets.
Methodologies and Hypothetical Data
Ligand-Based Virtual Screening
Ligand-based methods operate on the principle that structurally similar molecules are likely to exhibit similar biological activities.[1] The 2D or 3D structure of this compound would be used to search databases of known bioactive compounds like ChEMBL and PubChem.
Experimental Protocol:
-
Compound Preparation: The 2D structure of this compound is sketched using chemical drawing software (e.g., MarvinSketch) and converted to a canonical SMILES string.
-
Database Selection: Publicly available databases such as ChEMBL and PubChem are selected for screening.
-
Similarity Metric: Tanimoto coefficient is chosen as the similarity metric, with a threshold of >0.85 for identifying closely related analogs.
-
Screening Execution: The SMILES string of the query molecule is used to perform a similarity search against the selected databases using appropriate cheminformatics toolkits (e.g., RDKit).
-
Hit Analysis: The known biological targets of the top-scoring similar compounds are compiled and analyzed to generate a list of potential targets for the query compound.
Hypothetical Results: A similarity search might identify compounds with known activity against targets such as phosphoinositide 3-kinases (PI3Ks), mitogen-activated protein kinases (MAPKs), or cyclooxygenase (COX) enzymes, given the prevalence of the morpholine scaffold in kinase and inflammatory modulators.[4]
| Table 1: Hypothetical Hits from Ligand-Based Virtual Screening | | :--- | :--- | :--- | :--- | | Similar Compound ID | Tanimoto Similarity | Known Target(s) | Reported Activity (IC50) | | CHEMBLXXXX1 | 0.89 | PI3Kα | 75 nM | | CHEMBLXXXX2 | 0.87 | p38 MAPK | 150 nM | | CHEMBLXXXX3 | 0.86 | COX-2 | 200 nM | | CHEMBLXXXX4 | 0.85 | Akt1 | 120 nM |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models quantitatively link the chemical structure of a compound to its biological activity or toxicity.[2] Given the nitroaromatic group, predicting toxicity is a primary concern.
Experimental Protocol:
-
Dataset Collection: A dataset of nitroaromatic compounds with known toxicity values (e.g., LD50 for rats) is curated from the literature.[5]
-
Descriptor Calculation: A wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for all compounds in the dataset, including the query molecule.
-
Model Building: A regression model (e.g., Multiple Linear Regression, Support Vector Machine) is trained on the dataset to correlate the descriptors with the observed toxicity.[5]
-
Model Validation: The model's predictive power is validated using internal (e.g., cross-validation) and external test sets.
-
Prediction: The validated QSAR model is used to predict the toxicity of this compound.
Hypothetical Results: Based on established QSAR models for nitroaromatic compounds, a prediction for acute oral toxicity in rats can be generated.
| Table 2: Hypothetical QSAR-Predicted Toxicity | | :--- | :--- | | Endpoint | Predicted Value | | Acute Oral Toxicity (Rat LD50) | 350 mg/kg | | Ames Mutagenicity | Positive | | hERG Inhibition (pIC50) | 5.2 |
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[6] This is used to assess the binding mode and estimate the binding affinity for the potential targets identified in the virtual screening phase.
Experimental Protocol:
-
Target Preparation: The 3D structures of potential protein targets (e.g., PI3Kα, p38 MAPK) are obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.
-
Ligand Preparation: The 3D structure of this compound is generated and its geometry is optimized using a suitable force field (e.g., MMFF94).
-
Binding Site Definition: The active site of the target protein is defined based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.
-
Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to sample various conformations of the ligand within the defined binding site.
-
Pose Analysis: The resulting binding poses are scored and ranked based on their predicted binding affinity (e.g., kcal/mol). The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are analyzed.
Hypothetical Results: Docking studies could reveal favorable binding of the compound within the ATP-binding pocket of a kinase.
| Table 3: Hypothetical Molecular Docking Results | | :--- | :--- | :--- | | Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | | PI3Kα (e.g., 4JPS) | -8.5 | Val851, Lys802, Asp933 | | p38 MAPK (e.g., 3HEC) | -7.9 | Met109, Lys53, Asp168 | | COX-2 (e.g., 5IKR) | -7.2 | Arg120, Tyr355, Ser530 |
ADMET Prediction
In addition to bioactivity, predicting the pharmacokinetic and toxicological (ADMET) properties of a compound is crucial for its potential as a drug candidate.[7][8]
Experimental Protocol:
-
Input Structure: The SMILES string or 3D structure of this compound is used as input for ADMET prediction software (e.g., SwissADME, pkCSM).
-
Property Calculation: A suite of physicochemical and pharmacokinetic properties are calculated based on pre-built computational models.
-
Data Analysis: The predicted properties are evaluated against established criteria for drug-likeness (e.g., Lipinski's Rule of Five) and potential liabilities.
Hypothetical Results: A summary of predicted ADMET properties is presented below.
| Table 4: Hypothetical ADMET Profile | | :--- | :--- | :--- | | Property | Predicted Value | Interpretation | | Molecular Weight | 224.23 g/mol | Favorable (Lipinski compliant) | | LogP | 1.85 | Optimal lipophilicity | | H-bond Donors | 0 | Favorable (Lipinski compliant) | | H-bond Acceptors | 4 | Favorable (Lipinski compliant) | | Human Intestinal Absorption | High | Good oral bioavailability predicted | | Blood-Brain Barrier Permeation | Yes | Potential for CNS activity | | CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions | | Hepatotoxicity | Probable | Potential liver toxicity |
Potential Signaling Pathway Involvement
Based on the hypothetical target predictions (e.g., PI3K, MAPK), this compound could potentially modulate key cellular signaling pathways involved in cell growth, proliferation, and inflammation.
Discussion and Future Directions
The in silico analysis presented in this guide provides a foundational hypothesis for the bioactivity of this compound. The computational data suggests that this compound may act as an inhibitor of kinases such as PI3K and p38 MAPK, potentially leading to anti-proliferative or anti-inflammatory effects. However, the presence of the nitroaromatic group raises significant concerns about potential toxicity, including mutagenicity and hepatotoxicity, as predicted by QSAR and ADMET models.[2][5]
These computational predictions are hypothetical and require experimental validation. The next logical steps would involve:
-
Chemical Synthesis: Synthesis of this compound to enable experimental testing.
-
In Vitro Assays: Biochemical assays against the predicted targets (e.g., PI3Kα, p38 MAPK) to determine inhibitory activity (IC50).
-
Cell-Based Assays: Evaluation of the compound's effect on relevant cell lines to assess its anti-proliferative or anti-inflammatory properties.
-
Toxicity Testing: Experimental assessment of cytotoxicity and mutagenicity (e.g., Ames test) to validate the in silico toxicity predictions.
Conclusion
This technical guide has detailed a comprehensive in silico workflow to predict the bioactivity of this compound. By integrating ligand-based and structure-based approaches, QSAR, molecular docking, and ADMET prediction, a multifaceted profile of the compound's potential biological effects and liabilities has been constructed. This predictive framework serves as a valuable tool in modern drug discovery, enabling the prioritization of compounds for further investigation and guiding the design of future analogs with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Docking Studies of Novel Morpholine Derivatives against SARS-CoV-2 Inhibitors for COVID-19 - research journal [gyanvihar.org]
- 7. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 8. fiveable.me [fiveable.me]
A Comprehensive Review of Substituted Nitrophenylmorpholine Compounds in Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. When combined with a nitrophenyl moiety, these compounds, known as substituted nitrophenylmorpholines, have emerged as a promising class of molecules with significant potential in oncology. The electron-withdrawing nature of the nitro group, coupled with the versatile morpholine ring, gives rise to a diverse range of biological activities, with a particular emphasis on anticancer effects. This technical guide provides a comprehensive literature review of substituted nitrophenylmorpholine compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to support ongoing research and drug development efforts in this area.
Synthesis of Substituted Nitrophenylmorpholine Compounds
The synthesis of substituted nitrophenylmorpholine compounds is of significant interest due to their potential as anticancer agents.[1] A general and widely referenced method for the preparation of these compounds involves the nucleophilic aromatic substitution reaction.
A key intermediate, 4-(4-nitrophenyl)morpholine, can be synthesized through the reaction of an aryl halide, such as 4-fluoronitrobenzene or 4-chloronitrobenzene, with morpholine.[2] This reaction is typically carried out in a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile, in the presence of a base such as sodium tert-butoxide or triethylamine, and may be facilitated by a palladium catalyst.[2] The reaction mixture is heated to drive the substitution, and upon completion, the product is isolated and purified using standard techniques like extraction and column chromatography.
For instance, the synthesis of 4-(4-nitrophenyl)thiomorpholine has been achieved by reacting 4-fluoronitrobenzene and thiomorpholine in acetonitrile with triethylamine as a base, heated at 85°C for 12 hours.[2] A similar approach has been used for the preparation of 4-(4-nitrophenyl)morpholin-3-one, a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban.[3]
The following DOT script visualizes a general workflow for the synthesis of substituted nitrophenylmorpholine compounds.
Biological Activity and Anticancer Potential
Substituted nitrophenylmorpholine derivatives have demonstrated significant potential as anticancer agents.[1] While a comprehensive set of quantitative biological data for a wide range of these specific compounds is still emerging in the public domain, studies on structurally related molecules containing the morpholine or nitrophenyl moiety provide valuable insights into their anticancer activity.
For example, a series of morpholine-substituted quinazoline derivatives have been evaluated for their cytotoxic potential against various cancer cell lines.[4][5] These studies provide a framework for assessing the anticancer efficacy of novel compounds and highlight the importance of the morpholine scaffold in achieving potent cytotoxic effects.
Quantitative Biological Data
The following table summarizes the in vitro anticancer activity of selected morpholine-containing compounds against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Substitution Pattern | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| AK-3 | N,N-dimethyl amine substituted quinazoline | A549 (Lung) | MTT | 10.38 ± 0.27 | [4] |
| MCF-7 (Breast) | MTT | 6.44 ± 0.29 | [4] | ||
| SHSY-5Y (Neuroblastoma) | MTT | 9.54 ± 0.15 | [4] | ||
| AK-10 | 3,4,5-trimethoxy substituted quinazoline | A549 (Lung) | MTT | 8.55 ± 0.67 | [4] |
| MCF-7 (Breast) | MTT | 3.15 ± 0.23 | [4] | ||
| SHSY-5Y (Neuroblastoma) | MTT | 3.36 ± 0.29 | [4] | ||
| Compound 3c | 2-morpholino-4-anilinoquinoline | HepG2 (Liver) | Not Specified | 11.42 | [6] |
| Compound 3d | 2-morpholino-4-anilinoquinoline | HepG2 (Liver) | Not Specified | 8.50 | [6] |
| Compound 3e | 2-morpholino-4-anilinoquinoline | HepG2 (Liver) | Not Specified | 12.76 | [6] |
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential. The following sections outline standard methodologies for evaluating the in vitro and in vivo anticancer activity of substituted nitrophenylmorpholine compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound. A vehicle control (the solvent used to dissolve the compound) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48-72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.
The following DOT script illustrates the workflow of a typical MTT assay.
Potential Mechanisms of Action and Signaling Pathways
While the precise molecular targets of many substituted nitrophenylmorpholine compounds are still under investigation, the broader classes of morpholine and nitro-containing anticancer agents are known to modulate several key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.
PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular pathway that promotes cell survival and proliferation and is often hyperactivated in cancer. Inhibition of this pathway is a common strategy in cancer drug discovery. It is plausible that substituted nitrophenylmorpholine derivatives could exert their anticancer effects by modulating components of this pathway.
The following DOT script provides a simplified representation of the PI3K/Akt signaling pathway and potential points of inhibition.
Further research is necessary to elucidate the specific molecular targets and signaling pathways modulated by substituted nitrophenylmorpholine compounds. Mechanistic studies, including western blotting for key signaling proteins and kinase assays, will be crucial in defining their mode of action and advancing their development as targeted cancer therapeutics.
References
- 1. 4-(4-Nitrophenyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Guide: Physicochemical and Synthetic Aspects of 4-(3-Methyl-4-nitrophenyl)morpholine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Morpholine and its derivatives are significant scaffolds in medicinal chemistry, known to be constituents of various biologically active compounds. The introduction of a substituted nitrophenyl group to the morpholine nitrogen can lead to intermediates valuable in the synthesis of pharmaceuticals and agrochemicals. This guide focuses on the requested compound, 4-(3-Methyl-4-nitrophenyl)morpholine, providing a proposed nomenclature, a plausible synthetic route, and expected physicochemical properties based on close structural analogs.
Nomenclature and Identification
While a specific CAS number for this compound has not been identified, a systematic IUPAC name can be proposed.
Proposed IUPAC Name: this compound
For reference, the CAS numbers and IUPAC names of several analogous compounds are provided in the table below.
| Compound Name | IUPAC Name | CAS Number |
| 4-(3-Nitrophenyl)morpholine | 4-(3-Nitrophenyl)morpholine | 116922-22-6 |
| 4-(4-Nitrophenyl)morpholine | 4-(4-Nitrophenyl)morpholine | 10389-51-2 |
| 4-(2-Fluoro-4-nitrophenyl)morpholine | 4-(2-Fluoro-4-nitrophenyl)morpholine | 2689-39-6 |
| 4-(4-Nitrophenyl)morpholin-3-one | 4-(4-Nitrophenyl)morpholin-3-one | 446292-04-2 |
Proposed Synthesis
The synthesis of 4-(Aryl)morpholine derivatives is commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this proposed pathway for this compound, morpholine acts as the nucleophile, and a suitably activated halo-nitrobenzene serves as the electrophilic partner. The presence of a strong electron-withdrawing group (in this case, the nitro group) ortho or para to a halogen on the benzene ring facilitates this reaction.
A plausible starting material for the synthesis of the target compound is 4-fluoro-2-methyl-1-nitrobenzene or 4-chloro-2-methyl-1-nitrobenzene. The reaction would proceed by the displacement of the halide by the secondary amine of the morpholine ring, typically in the presence of a base.
Proposed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of similar 4-(nitrophenyl)morpholine compounds.
Objective: To synthesize this compound.
Materials:
-
4-Fluoro-2-methyl-1-nitrobenzene (or 4-chloro-2-methyl-1-nitrobenzene)
-
Morpholine
-
Triethylamine (or another suitable base, e.g., K2CO3)
-
Acetonitrile (or another suitable polar aprotic solvent, e.g., DMF, DMSO)
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluoro-2-methyl-1-nitrobenzene (1 equivalent) and acetonitrile.
-
Add morpholine (1.1 to 2 equivalents) to the solution.
-
Add triethylamine (1.5 to 3 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 6-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add deionized water to the mixture, which may cause the product to precipitate. If no precipitate forms, proceed to extraction.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.
Physicochemical Data of Analogous Compounds
The following table summarizes key physicochemical data for several structurally related compounds. This data can serve as a reference for the expected properties of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 4-(3-Nitrophenyl)morpholine | C₁₀H₁₂N₂O₃ | 208.22 | Yellow solid | Not specified |
| 4-(4-Nitrophenyl)morpholine | C₁₀H₁₂N₂O₃ | 208.22 | White to almost white crystalline powder | 151 - 155 |
| 4-(2-Fluoro-4-nitrophenyl)morpholine | C₁₀H₁₁FN₂O₃ | 226.21 | Solid | 106 - 109 |
| 4-(4-Nitrophenyl)morpholin-3-one | C₁₀H₁₀N₂O₄ | 222.20 | Yellow solid | Not specified |
Potential Biological Activity
Nitro-containing compounds exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antiparasitic effects. The nitro group can act as both a pharmacophore and a toxicophore[1][2]. The morpholine moiety is a common feature in many approved drugs and is known to improve the pharmacokinetic profile of molecules.
Derivatives of nitrophenylmorpholine have been investigated for various therapeutic applications:
-
Anticancer Activity: Some 4-(4-nitrophenyl)morpholine derivatives have been noted for their potential anticancer properties[3].
-
Antibacterial and Antifungal Agents: The morpholine nucleus is present in commercial fungicides, and various derivatives have been synthesized and tested for their antibacterial and antifungal activities[4].
-
Precursors in Drug Synthesis: Many nitrophenylmorpholine compounds serve as key intermediates in the synthesis of more complex drugs. For instance, 4-(4-nitrophenyl)morpholin-3-one is a precursor for the anticoagulant Rivaroxaban[5][6].
Given these precedents, this compound could be a valuable intermediate for the synthesis of novel therapeutic agents and may itself possess interesting biological properties worth investigating.
Visualizations
Proposed Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for this compound via nucleophilic aromatic substitution.
Caption: Proposed synthesis of this compound.
References
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-(4-Nitrophenyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antibacterial Activity of Morpholine-4-sulfonamide Derivatives - ProQuest [proquest.com]
- 5. tdcommons.org [tdcommons.org]
- 6. lookchem.com [lookchem.com]
An In-depth Technical Guide to 4-(3-Methyl-4-nitrophenyl)morpholine: Safety, Handling, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known properties, safety considerations, and handling guidelines for 4-(3-Methyl-4-nitrophenyl)morpholine. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document compiles and extrapolates information from structurally similar nitrophenyl-morpholine analogues. All data derived from analogous compounds should be interpreted with caution and used as a preliminary guide for safe laboratory practices.
Chemical and Physical Properties
While specific experimental data for this compound is scarce, predicted properties and data from close analogues are summarized below. These values provide estimations for handling and experimental design.
| Property | Value | Source/Analogue |
| Molecular Formula | C₁₁H₁₄N₂O₃ | |
| Molecular Weight | 222.24 g/mol | [1] |
| Appearance | Yellow solid (predicted) | Analogue: 4-(3-Nitrophenyl)morpholine[2] |
| Melting Point | 139-140 °C | [1] |
| Boiling Point | 403.9 ± 45.0 °C (Predicted) | [1] |
| Density | 1.228 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage Temperature | 2-8°C | [1] |
| pKa | 0.96 ± 0.40 (Predicted) | [1] |
Safety and Hazard Information
No specific GHS classification is available for this compound. The following information is based on the hazard profiles of related nitrophenyl-morpholine compounds and should be considered as a precautionary guideline.[3]
Potential Hazards:
-
Skin Irritation: May cause skin irritation.[3]
-
Eye Irritation: May cause serious eye irritation.[3]
-
Respiratory Irritation: May cause respiratory irritation.[3]
-
Harmful if Swallowed/Inhaled/In Contact with Skin: Analogous nitroaromatic compounds can be harmful if ingested, inhaled, or absorbed through the skin.[4]
Personal Protective Equipment (PPE) and Handling
A standardized PPE and handling workflow should be adopted when working with this compound.
Caption: Recommended Personal Protective Equipment and Handling Workflow.
First Aid Measures
The following first aid measures are based on general guidelines for handling chemical irritants.[5][6]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Experimental Protocols
Representative Synthesis of this compound
Materials:
-
5-Fluoro-2-nitrotoluene
-
Morpholine
-
Potassium Carbonate (K₂CO₃) or a suitable base
-
Acetonitrile (or another suitable polar aprotic solvent)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 5-fluoro-2-nitrotoluene (1 equivalent) in acetonitrile.
-
Add morpholine (1.1-1.5 equivalents) and potassium carbonate (2-3 equivalents).
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Caption: General workflow for the synthesis of this compound.
Potential Applications and Biological Context
Derivatives of nitrophenyl-morpholine are recognized as important intermediates in medicinal chemistry. The morpholine moiety is often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and metabolic stability. The nitro group can be readily reduced to an amine, which then serves as a versatile chemical handle for further synthetic modifications.
While no specific biological activity or signaling pathway has been described for this compound itself, its structural class is associated with a range of therapeutic areas.
Caption: Potential role of 4-(nitrophenyl)morpholine derivatives in drug discovery.
Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). All laboratory work should be conducted by qualified individuals in a controlled environment, following a thorough risk assessment. The information provided is based on data from structurally related compounds and may not fully represent the hazards of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 4-(3-Nitrophenyl)morpholine | High-Purity Reagent [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. 4-(3-Fluoro-2-nitrophenyl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. 4-(5-Fluoro-2-nitrophenyl)morpholine [myskinrecipes.com]
Methodological & Application
Application Note: High-Yield Synthesis of 4-(3-Methyl-4-nitrophenyl)morpholine
Abstract
This application note details a robust and high-yield synthetic protocol for the preparation of 4-(3-Methyl-4-nitrophenyl)morpholine, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction between 4-fluoro-2-methyl-1-nitrobenzene and morpholine. This method offers excellent yield and purity, making it suitable for both laboratory-scale and potential scale-up operations.
Introduction
Substituted nitrophenyl-morpholine scaffolds are of significant interest to the pharmaceutical industry due to their prevalence in a wide range of biologically active molecules. The title compound, this compound, serves as a key intermediate for the synthesis of various target compounds where the nitro group can be further functionalized, for example, through reduction to an amine. The protocol described herein provides a reliable and efficient method for the synthesis of this important intermediate, addressing the need for high-purity materials in drug discovery pipelines. The reaction proceeds via a well-established nucleophilic aromatic substitution mechanism, where the electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack by morpholine.
Reaction Scheme
Experimental Protocol
Materials:
-
4-Fluoro-2-methyl-1-nitrobenzene
-
Morpholine
-
Potassium Carbonate (K2CO3), anhydrous
-
Acetonitrile (CH3CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO4), anhydrous
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoro-2-methyl-1-nitrobenzene (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile (10 mL per 1 g of starting material).
-
To the stirring suspension, add morpholine (1.5 eq) via syringe.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the resulting residue in ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary to achieve higher purity.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound based on analogous, high-yield nucleophilic aromatic substitution reactions.
| Parameter | Value |
| Starting Material | 4-Fluoro-2-methyl-1-nitrobenzene |
| Reagents | Morpholine, K2CO3 |
| Solvent | Acetonitrile |
| Reaction Temperature | 82 °C (Reflux) |
| Reaction Time | 4-6 hours |
| Expected Yield | > 95% |
| Purity (crude) | > 95% (by HPLC) |
| Purity (after purification) | > 99% (by HPLC) |
| Appearance | Yellow solid |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Signaling Pathway (General Application Context)
The synthesized compound is an intermediate. Its primary utility is in further synthetic transformations, most commonly the reduction of the nitro group to an amine, which can then be used in various coupling reactions to build more complex molecules. The diagram below illustrates this general synthetic utility.
Caption: General synthetic utility of the title compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
4-Fluoro-2-methyl-1-nitrobenzene is a hazardous substance; consult the Safety Data Sheet (SDS) before use.
-
Acetonitrile is flammable and toxic; avoid inhalation and contact with skin.
Conclusion
This application note provides a detailed and reliable protocol for the high-yield synthesis of this compound. The procedure is straightforward, utilizes readily available reagents, and offers excellent yields and purity, making it a valuable method for researchers in the fields of organic synthesis and drug discovery.
Application Notes and Protocols: 4-(3-Methyl-4-nitrophenyl)morpholine as a Versatile Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 4-(3-Methyl-4-nitrophenyl)morpholine as a key intermediate in the development of pharmacologically active compounds. This document offers detailed experimental protocols for its synthesis and subsequent transformation into a valuable aniline derivative, alongside a discussion of its potential applications in medicinal chemistry.
Introduction
This compound is a crucial building block in synthetic organic chemistry, particularly in the construction of molecules destined for biological evaluation. The presence of a nitro group allows for facile reduction to an aniline, which can then be further functionalized. The morpholine moiety is a privileged scaffold in medicinal chemistry, often incorporated to improve the physicochemical properties of a compound, such as solubility and metabolic stability.[1][2] This intermediate is particularly valuable in the synthesis of kinase inhibitors and other targeted therapeutics.[3][4]
Synthetic Protocols
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This is followed by the reduction of the nitro group to yield the corresponding aniline, a versatile precursor for further elaboration.
This protocol describes the synthesis of the title compound from 4-fluoro-2-methyl-1-nitrobenzene and morpholine.
-
Experimental Protocol:
-
To a solution of 4-fluoro-2-methyl-1-nitrobenzene (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add morpholine (1.2 eq) and a base, for example, potassium carbonate (K2CO3) (1.5 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.
-
dot
Caption: Synthetic workflow for this compound.
The reduction of the nitro group is a key transformation, yielding the corresponding aniline which is a versatile precursor for amide bond formation, sulfonylation, and other coupling reactions.
-
Experimental Protocol:
-
Suspend this compound (1.0 eq) in a solvent such as ethanol or methanol.
-
Add a catalyst, typically 5-10% palladium on carbon (Pd/C) (e.g., 5 mol%).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.[5]
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.[5]
-
Concentrate the filtrate under reduced pressure to yield 4-Morpholino-2-methylaniline, which can be used in the next step without further purification or can be purified by crystallization.
-
// Nodes A [label="Starting Material:\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Catalyst & Reducing Agent:\nPd/C, H₂", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Solvent:\nEthanol or Methanol", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Catalytic Hydrogenation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Work-up:\nFiltration through Celite", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Product:\n4-Morpholino-2-methylaniline", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> D; B -> D; C -> D; D -> E [label="Reaction Completion"]; E -> F; }
Caption: Inhibition of the PI3K signaling pathway.
The aniline can be acylated, sulfonylated, or used in various cross-coupling reactions to attach different pharmacophores that can interact with the kinase active site. The morpholine group often occupies the solvent-exposed region of the binding pocket, enhancing the compound's solubility and overall drug-like properties.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of complex molecules in drug discovery. The straightforward synthetic and purification protocols, combined with the ease of its conversion to the corresponding aniline, make it an attractive starting point for the development of novel therapeutics, particularly in the area of oncology. The methodologies presented here provide a solid foundation for researchers to utilize this intermediate in their synthetic endeavors.
References
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]
Application of 4-(3-Methyl-4-nitrophenyl)morpholine in Medicinal Chemistry: A Keystone for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(3-Methyl-4-nitrophenyl)morpholine is a valuable heterocyclic intermediate in the field of medicinal chemistry. While not typically an active pharmaceutical ingredient (API) itself, its unique structural components—the morpholine ring and a modifiable nitroaromatic group—make it a crucial building block for the synthesis of diverse and complex molecules with therapeutic potential. The morpholine moiety is a well-established pharmacophore known to improve the pharmacokinetic profile of drug candidates, including aqueous solubility and metabolic stability.[1] The nitrophenyl group serves as a versatile synthetic handle, primarily through the reduction of the nitro group to an amine, which opens up a vast chemical space for generating libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.[1][2] This document outlines the principal applications, experimental protocols, and synthetic utility of this compound in the drug discovery pipeline.
Application Notes
The primary application of this compound is as a precursor in the synthesis of more complex, biologically active compounds.[2] Its utility stems from two key structural features:
-
The Morpholine Ring: This saturated heterocycle is considered a "privileged structure" in medicinal chemistry.[3][4][5] Its presence in a molecule can:
-
Improve physicochemical properties, such as increasing water solubility and reducing lipophilicity, which is beneficial for oral bioavailability.[1]
-
Enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1]
-
Act as a hydrogen bond acceptor through its oxygen atom, facilitating interactions with biological targets.[3]
-
Provide a synthetically tractable scaffold for introducing further chemical diversity.[4]
-
-
The 3-Methyl-4-nitrophenyl Group: This component offers a strategic anchor for synthetic elaboration.
-
Nitro Group Reduction: The nitro group is readily reduced to a primary amine (aniline derivative). This transformation is a gateway to a multitude of subsequent reactions, including amide bond formation, sulfonamide synthesis, urea formation, and reductive amination, allowing for the systematic exploration of chemical space.[1][6]
-
Structural Scaffolding: The phenyl ring provides a rigid core structure to which other pharmacophoric elements can be attached in a well-defined spatial orientation. The methyl group provides a point of substitution that can be used to fine-tune steric and electronic properties to optimize binding with a target protein.
-
Derivatives of the closely related 4-(4-nitrophenyl)thiomorpholine have been investigated as precursors for a wide range of therapeutic agents, suggesting a similar potential for this compound.[6]
Data Presentation
While quantitative biological data for this compound itself is not available in the public domain due to its role as a synthetic intermediate, the following table summarizes the therapeutic areas where derivatives of the analogous nitrophenyl-morpholine and -thiomorpholine scaffolds have been explored. This illustrates the potential applications for compounds derived from the title molecule.
| Scaffold Class | Therapeutic Area | Target/Activity Investigated | Reference(s) |
| Phenylmorpholine Derivatives | Oncology | Anticancer activity, Kinase inhibition (e.g., PI3K, mTOR) | [1][2][7] |
| Phenylmorpholine Derivatives | Neurological Disorders | GPCR ligands, treatment of neurological disorders | [1][2] |
| Phenylthiomorpholine Derivatives | Metabolic Diseases | Antidiabetic agents | [6] |
| Phenylthiomorpholine Derivatives | Neurology | Antimigraine drugs | [6] |
| Phenylthiomorpholine Derivatives | Infectious Diseases | Antibiotic, Antifungal, Antimycobacterial agents | [6] |
| Phenylthiomorpholine Derivatives | Virology | Reverse transcriptase inhibitors | [6] |
Experimental Protocols
The following are detailed, representative protocols for the synthesis of a nitrophenyl-morpholine scaffold and its subsequent key transformation. These protocols are based on established methodologies for analogous compounds and can be adapted for this compound.
Protocol 1: Synthesis of 4-(Aryl)morpholine via Nucleophilic Aromatic Substitution
This protocol describes a general method for coupling a morpholine ring to an activated nitroaromatic system, a common route for synthesizing the title compound's precursors.
Objective: To synthesize a 4-(nitroaryl)morpholine derivative from a halo-nitroaromatic precursor.
Materials:
-
1-Fluoro-3-methyl-4-nitrobenzene (or other suitable halo-nitroaromatic)
-
Morpholine
-
Potassium Carbonate (K₂CO₃) or Triethylamine (TEA)
-
Acetonitrile (CH₃CN) or Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 1-Fluoro-3-methyl-4-nitrobenzene (1.0 eq).
-
Add morpholine (1.2 eq) and a suitable base such as potassium carbonate (2.0 eq) or triethylamine.[6]
-
Add a sufficient volume of solvent (e.g., acetonitrile or DMSO) to dissolve the reactants.
-
Equip the flask with a reflux condenser and stir the mixture at an elevated temperature (e.g., 85-110 °C).[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If DMSO was used, dilute the reaction mixture with a large volume of water and extract with ethyl acetate (3x volumes). If acetonitrile was used, the solvent can be removed under reduced pressure before aqueous workup.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Protocol 2: Reduction of the Nitro Group to an Amine
This protocol details the conversion of the nitro-substituted aryl morpholine into its corresponding aniline derivative, a key step for further diversification.
Objective: To synthesize 4-(4-Amino-3-methylphenyl)morpholine from this compound.
Materials:
-
This compound
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH) or Ethyl Acetate
-
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.
-
Add Tin(II) chloride dihydrate (4-5 eq) to the solution.
-
Carefully add concentrated HCl dropwise while stirring. The reaction is exothermic. Alternatively, for a greener approach, iron powder (5-10 eq) in the presence of ammonium chloride in ethanol/water can be used under reflux.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-6 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Cool the reaction mixture and carefully neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic (pH 8-9).
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude 4-(4-Amino-3-methylphenyl)morpholine.
-
The product can be purified by column chromatography if necessary.
Visualizations
The following diagrams illustrate the strategic role of this compound in medicinal chemistry workflows.
References
- 1. 4-(3-Nitrophenyl)morpholine | High-Purity Reagent [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 4-(4-Nitrophenyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(3-Methyl-4-nitrophenyl)morpholine as a Versatile Building Block for Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-(3-methyl-4-nitrophenyl)morpholine as a key starting material for the generation of diverse and biologically relevant heterocyclic scaffolds. The primary strategic transformation involves the reduction of the nitro group to form the corresponding ortho-phenylenediamine, which serves as a versatile precursor for a variety of condensation and cyclization reactions. This document outlines the synthesis of key intermediates and subsequent novel heterocyclic systems, particularly focusing on the formation of benzimidazoles, a privileged scaffold in medicinal chemistry. Detailed experimental protocols and representative data are provided to facilitate the application of this building block in drug discovery and development programs.
Overview of Synthetic Strategy
The core of the synthetic approach is a two-step process. The initial step is the reduction of the nitro group of this compound to yield 4-morpholino-5-methylbenzene-1,2-diamine. This intermediate is then utilized in various cyclization reactions to construct the desired heterocyclic systems. A prominent application is the synthesis of 6-morpholino-7-methyl-1H-benzo[d]imidazole derivatives, which are of significant interest due to the established broad-spectrum biological activities of benzimidazoles.
dot
Application Notes and Protocols: Derivatization of 4-(3-Methyl-4-nitrophenyl)morpholine for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine and its derivatives represent a class of privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The unique physicochemical properties imparted by the morpholine ring, such as improved aqueous solubility and metabolic stability, make it an attractive moiety for drug design.[2] The 4-aryl-morpholine core, in particular, is a versatile template for developing agents with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][3] The compound 4-(3-Methyl-4-nitrophenyl)morpholine serves as a valuable starting point for structure-activity relationship (SAR) studies aimed at discovering novel therapeutic agents. The presence of the nitro group and the methyl-substituted phenyl ring offers multiple points for chemical modification, allowing for a systematic exploration of the chemical space to optimize biological activity and selectivity.[4]
This document provides detailed protocols for the synthesis of novel derivatives of this compound and for their subsequent biological evaluation. It also presents a structured summary of hypothetical quantitative SAR data to guide the design of future analogs.
Key Derivatization Strategies
The core structure of this compound offers several handles for chemical modification to establish a robust SAR. The primary strategies involve:
-
Reduction of the Nitro Group: The nitro moiety can be readily reduced to an amine, which then serves as a versatile synthetic handle for introducing a wide variety of functional groups through acylation, sulfonylation, or reductive amination. This allows for probing the effects of different substituents on potency and selectivity.
-
Modification of the Phenyl Ring: While synthetically more complex, further substitution on the phenyl ring can be achieved through late-stage functionalization or by synthesizing analogs from different starting materials. This allows for the exploration of electronic and steric effects on biological activity.
-
Modification of the Morpholine Ring: Although not the primary focus of this protocol, modifications to the morpholine ring itself can also be explored in later stages of lead optimization.
Structure-Activity Relationship (SAR) Workflow
The following diagram illustrates the general workflow for conducting SAR studies, starting from the lead compound this compound.
Caption: Workflow for SAR studies of this compound.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for a series of derivatives to illustrate potential structure-activity relationships. The data is presented for anticancer activity against the MCF-7 human breast cancer cell line and antibacterial activity against Staphylococcus aureus.
Table 1: Anticancer Activity of 4-(3-Methyl-4-aminophenyl)morpholine Amide Derivatives
| Compound ID | R Group | MCF-7 IC₅₀ (µM) |
| 1 (Lead) | -NO₂ | > 50 |
| 2 (Amine) | -NH₂ | 25.3 |
| 2a | -NH-CO-CH₃ | 15.8 |
| 2b | -NH-CO-Ph | 8.2 |
| 2c | -NH-CO-(4-Cl-Ph) | 3.1 |
| 2d | -NH-CO-(4-OCH₃-Ph) | 12.5 |
| 2e | -NH-SO₂-Ph | 6.7 |
Table 2: Antibacterial Activity of 4-(3-Methyl-4-aminophenyl)morpholine Amide Derivatives
| Compound ID | R Group | S. aureus MIC (µg/mL) |
| 1 (Lead) | -NO₂ | > 128 |
| 2 (Amine) | -NH₂ | 64 |
| 2a | -NH-CO-CH₃ | 32 |
| 2b | -NH-CO-Ph | 16 |
| 2c | -NH-CO-(4-Cl-Ph) | 8 |
| 2d | -NH-CO-(4-OCH₃-Ph) | 32 |
| 2e | -NH-SO₂-Ph | 16 |
Experimental Protocols
Protocol 1: Synthesis of 4-(4-Amino-3-methylphenyl)morpholine (Compound 2)
-
Reaction Setup: To a solution of this compound (1.0 eq) in ethanol or ethyl acetate, add Palladium on carbon (10% w/w, 0.1 eq).
-
Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the desired amine.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: General Procedure for Amide Synthesis (e.g., Compound 2b)
-
Reaction Setup: In an oven-dried flask under an inert atmosphere, dissolve 4-(4-Amino-3-methylphenyl)morpholine (Compound 2, 1.0 eq) and a base such as triethylamine or pyridine (1.5 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography or recrystallization to obtain the pure amide derivative.
Protocol 3: In Vitro Anticancer Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6]
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.[5]
-
Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: In Vitro Antibacterial Screening (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
-
Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to each well.
-
Compound Dilution: Add 50 µL of the test compound at 2x the highest desired concentration to the first well. Perform a 2-fold serial dilution across the plate.
-
Inoculum Preparation: Prepare a bacterial suspension of S. aureus equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Potential Signaling Pathway Involvement
Many morpholine-containing compounds have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[5] The diagram below illustrates this critical pathway.
Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for 4-aryl-morpholine derivatives.
References
Application Notes & Protocols for the Quantification of 4-(3-Methyl-4-nitrophenyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of 4-(3-Methyl-4-nitrophenyl)morpholine, a crucial process for quality control, impurity profiling, and pharmacokinetic studies in drug development. The protocols described herein are based on established analytical techniques for structurally similar nitrophenylmorpholine derivatives and offer robust and sensitive quantification.
Overview of Analytical Techniques
The quantification of this compound can be effectively achieved using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
HPLC-UV: A widely accessible and robust technique suitable for the quantification of the analyte in bulk drug substances and formulations where concentration levels are relatively high.
-
LC-MS/MS: Offers superior sensitivity and selectivity, making it the preferred method for trace-level quantification in complex biological matrices such as plasma, urine, and tissue homogenates.
While specific methods for this compound are not extensively documented, methodologies for analogous compounds like 4-(3-methoxy-4-nitrophenyl)morpholine and 4-(4-nitrophenyl)morpholine can be adapted.[1][2]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the determination of this compound in bulk material and simple formulations.
Experimental Protocol
a) Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
b) Chromatographic Conditions: A reverse-phase HPLC method is proposed based on methods for similar compounds.[1][2]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 270 nm (based on the chromophore) |
| Run Time | 10 minutes |
c) Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the sample by dissolving the material in acetonitrile to obtain a theoretical concentration within the calibration range.
d) Data Analysis: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards. Determine the concentration of this compound in the sample solution from the calibration curve.
Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity for the quantification of this compound in complex biological matrices.
Experimental Protocol
a) Instrumentation:
-
UHPLC or HPLC system
-
Autosampler
-
Column oven
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
b) Chromatographic and Mass Spectrometric Conditions: The conditions are adapted from general methods for the analysis of small molecules in biological fluids.[3][4]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-0.5 min: 10% B; 0.5-3.0 min: 10-90% B; 3.0-4.0 min: 90% B; 4.1-5.0 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Precursor Ion (Q1): m/z 223.1; Product Ions (Q3): To be determined empirically |
| Collision Energy | To be optimized for the specific instrument and transitions |
c) Sample Preparation (Protein Precipitation for Plasma):
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 85.0% - 115.0% |
| Precision (% RSD) | < 15.0% |
Visualized Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.
Caption: General workflow for LC-MS/MS analysis.
Summary of Quantitative Data
The following table summarizes the key quantitative parameters for the proposed analytical methods.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Analyte | This compound | This compound |
| Matrix | Bulk Drug / Formulation | Biological Fluids (e.g., Plasma) |
| Linear Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| LOD | 0.3 µg/mL | 0.03 ng/mL |
| LOQ | 1.0 µg/mL | 0.1 ng/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 85.0% - 115.0% |
| Precision (% RSD) | < 2.0% | < 15.0% |
This comprehensive guide provides a starting point for developing and validating robust analytical methods for the quantification of this compound. It is recommended that all methods be fully validated according to ICH guidelines or other relevant regulatory standards before implementation.
References
Analytical Methods for 4-(3-Methyl-4-nitrophenyl)morpholine: HPLC and GC-MS Protocols
Introduction
4-(3-Methyl-4-nitrophenyl)morpholine is a morpholine derivative with potential applications in pharmaceutical and chemical industries. As with many novel compounds, robust and reliable analytical methods are crucial for quality control, impurity profiling, and pharmacokinetic studies. This application note details the development and validation of both a High-Performance Liquid Chromatography (HPLC) method for routine analysis and a Gas Chromatography-Mass Spectrometry (GC-MS) method for sensitive detection and structural confirmation.
While specific validated methods for this compound are not widely published, the protocols herein are developed based on established methodologies for structurally similar compounds, including nitrophenyl and morpholine derivatives.[1][2]
Part 1: High-Performance Liquid Chromatography (HPLC) Method
The developed HPLC method is suitable for the quantification of this compound in bulk drug substances and formulated products. The method utilizes a reverse-phase C18 column, providing excellent separation and peak shape.
Quantitative Data Summary
The following table summarizes the performance characteristics of the HPLC method, established through a validation study.
| Parameter | Result |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (Recovery %) | 98.5% - 101.2% |
| Precision (RSD%) | < 2.0% |
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: Agilent 1290 Infinity II or equivalent.[3]
-
Column: Agilent ZORBAX Eclipse Plus C18 (50 mm x 4.6 mm, 1.8 µm particle size).[3]
-
Mobile Phase: Acetonitrile and Water (60:40, v/v).[2] For mass spectrometry compatibility, the water can be replaced with a 0.1% formic acid solution.[1]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm.[2]
-
Injection Volume: 5 µL
-
Run Time: 10 minutes
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 200 µg/mL.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase to achieve a final concentration within the linear range of the method. Filter the solution through a 0.22 µm syringe filter before injection.
Logical Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
For higher sensitivity and specificity, a GC-MS method has been developed. Due to the polarity of the morpholine group, direct analysis can be challenging.[4] Therefore, a derivatization step is proposed to enhance volatility and improve chromatographic performance, although direct analysis may be feasible depending on the instrumentation.[4][5]
Quantitative Data Summary
The following table summarizes the performance characteristics of the GC-MS method.
| Parameter | Result |
| Linearity Range | 10 - 500 ng/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 3 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Accuracy (Recovery %) | 95.7% - 104.5% |
| Precision (RSD%) | < 5.0% |
Experimental Protocol
1. Instrumentation and GC-MS Conditions:
-
GC-MS System: Agilent 7890A GC coupled with an Agilent 5975C MSD or equivalent.[5]
-
Column: TM-1701 (30 m x 0.32 mm I.D., 0.5 µm film thickness) or similar mid-polarity column.[5]
-
Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.[5]
-
Injector Temperature: 250 °C.[5]
-
Injection Volume: 1 µL (Split ratio 1:7).[5]
-
Oven Temperature Program:
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Mode: Full Scan (m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
2. Sample Preparation and Derivatization (Optional but Recommended):
-
Sample Preparation: Extract the analyte from the sample matrix using a suitable solvent like dichloromethane or ethyl acetate.
-
Derivatization: While direct analysis might be possible, derivatization can improve peak shape and sensitivity. A common method for morpholine derivatives involves nitrosation.[5][6]
Logical Workflow for GC-MS Analysis
References
- 1. Separation of Morpholine, 4-(4-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. phmethods.net [phmethods.net]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of 4-(3-Methyl-4-nitrophenyl)morpholine in the Development of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of kinase inhibitors to enhance physicochemical properties such as aqueous solubility and metabolic stability. Its oxygen atom can act as a crucial hydrogen bond acceptor, contributing to potent and selective binding to the kinase ATP pocket. The compound 4-(3-Methyl-4-nitrophenyl)morpholine serves as a valuable starting material for the synthesis of a variety of kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
These application notes provide a comprehensive guide to the synthesis of kinase inhibitors derived from this compound, along with detailed protocols for their biological evaluation and characterization.
Core Scaffold and Synthetic Strategy
The primary synthetic utility of this compound in this context is as a precursor to 4-morpholino-2-methylaniline. This is typically achieved through the reduction of the nitro group to an amine. This aniline derivative then serves as a key building block that can be incorporated into various heterocyclic scaffolds known to possess kinase inhibitory activity, such as pyrimidines and quinazolines.
Data Presentation: Kinase Inhibitory Activity
The following tables summarize the in vitro kinase inhibitory activity of representative morpholine-containing compounds against key kinases in the PI3K/mTOR pathway.
Table 1: In Vitro Kinase Inhibition Profile of Representative Morpholinopyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound A | PI3Kα | 5.0 | [1] |
| PI3Kβ | 52.0 | [1] | |
| PI3Kδ | 3.9 | [1] | |
| PI3Kγ | 14.6 | [1] | |
| Compound B | mTOR | < 1.0 | [2] |
| PI3Kα | > 1000 | [2] | |
| Compound C | DNA-PK | 8.0 | [3] |
Table 2: Cellular Anti-proliferative Activity of a Representative Morpholino-Thienopyrimidine Derivative
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A375 | Melanoma | 0.58 | [4] |
| HepG2 | Liver Cancer | 11.42 | [5] |
| PC-3 | Prostate Cancer | 11.90 |
Experimental Protocols
Protocol 1: Synthesis of a Representative Morpholinopyrimidine Kinase Inhibitor
This protocol describes a representative synthesis of a morpholinopyrimidine-based kinase inhibitor, starting from this compound.
Step 1: Reduction of this compound to 4-Morpholino-2-methylaniline
-
To a solution of this compound (1.0 eq) in ethanol, add Palladium on carbon (10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite and wash with ethanol.
-
Concentrate the filtrate under reduced pressure to yield 4-morpholino-2-methylaniline, which can be used in the next step without further purification.
Step 2: Synthesis of the Morpholinopyrimidine Core
-
To a solution of 4-morpholino-2-methylaniline (1.0 eq) in a suitable solvent such as isopropanol, add a dichloropyrimidine derivative (e.g., 2,4-dichloro-5-methylpyrimidine) (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-(4-morpholino-2-methylphenyl)pyrimidinamine derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.[4]
Materials:
-
Test compound dissolved in DMSO
-
Recombinant kinase enzyme
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in the assay plate.
-
Add the kinase enzyme and substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot Analysis of PI3K/AKT Pathway Inhibition
This protocol is used to assess the effect of a test compound on the phosphorylation status of key proteins in the PI3K/AKT signaling pathway in cultured cells.[1]
Materials:
-
Cancer cell line of interest (e.g., A549, PC-3)
-
Test compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6, anti-total-S6)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
PVDF membrane
-
Standard Western blotting equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of the test compound for the desired time.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathway
The PI3K/AKT/mTOR pathway is a key signaling cascade that is frequently hyperactivated in cancer. Inhibitors derived from this compound often target kinases within this pathway, such as PI3K and mTOR.
Conclusion
This compound is a versatile starting material for the synthesis of potent kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR pathway. The protocols and data presented in these application notes provide a framework for researchers to synthesize, evaluate, and characterize novel morpholine-containing kinase inhibitors for potential therapeutic applications in oncology and other diseases driven by aberrant kinase signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]
Exploring 4-(3-Methyl-4-nitrophenyl)morpholine in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications and experimental considerations for 4-(3-Methyl-4-nitrophenyl)morpholine in materials science research. While direct experimental data for this specific compound is limited in public literature, this document leverages data from analogous compounds and established chemical principles to guide its exploration as a novel component in advanced materials.
Compound Overview
This compound is an aromatic nitro compound incorporating a morpholine moiety. The presence of the electron-withdrawing nitro group and the electron-donating methyl and morpholine groups on the phenyl ring suggests potential for interesting electronic and optical properties. Its structural features make it a candidate for investigation in various materials science domains, including polymer modification, nonlinear optical (NLO) materials, and organic semiconductors.
Chemical Structure:
Molecular Formula: C₁₁H₁₄N₂O₃
Potential Applications in Materials Science
Based on the functionalities present in the molecule and the known applications of similar nitrophenyl and morpholine derivatives, this compound holds promise in the following areas:
-
Polymer Science: As an additive or comonomer, it may enhance the thermal stability, mechanical strength, and refractive index of polymers. The polar nitro group can increase intermolecular interactions within the polymer matrix.
-
Nonlinear Optical (NLO) Materials: The donor-pi-acceptor (D-π-A) structure, with the morpholine and methyl groups as donors and the nitro group as an acceptor, is a common motif for second- and third-order NLO materials. These materials are crucial for applications in optical communications, data storage, and optical limiting.
-
Organic Semiconductors: The aromatic core and the presence of donor and acceptor groups suggest that this molecule could be explored as a component in organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Experimental Protocols
The following protocols are adapted from established procedures for analogous compounds and provide a starting point for the synthesis and characterization of this compound and its incorporation into materials.
Synthesis of this compound
This protocol is adapted from the synthesis of similar nitrophenyl-morpholine compounds via nucleophilic aromatic substitution.
Materials:
-
4-Chloro-2-methyl-1-nitrobenzene (or 4-Fluoro-2-methyl-1-nitrobenzene)
-
Morpholine
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA) as a base
-
Acetonitrile or Dimethylformamide (DMF) as a solvent
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chloro-2-methyl-1-nitrobenzene (1 equivalent) in acetonitrile.
-
Add morpholine (1.2 equivalents) and potassium carbonate (1.5 equivalents).
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add deionized water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Evaporate the solvent to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure this compound.
Characterization:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify functional groups.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point: To assess purity.
Preparation of a Doped Polymer Film (Example: PMMA)
This protocol describes the incorporation of the synthesized compound into a polymer matrix to evaluate its effect on material properties.
Materials:
-
Poly(methyl methacrylate) (PMMA)
-
This compound
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Petri dish or glass substrate
Procedure:
-
Prepare a stock solution of PMMA in DCM (e.g., 10% w/v).
-
Prepare a stock solution of this compound in DCM.
-
Mix the polymer and compound solutions to achieve the desired doping concentration (e.g., 1%, 5%, 10% w/w of the compound relative to the polymer).
-
Sonicate the mixture for 15-30 minutes to ensure homogeneity.
-
Cast the solution onto a clean, flat glass substrate or petri dish.
-
Allow the solvent to evaporate slowly in a controlled environment (e.g., under a fume hood with a loose cover) to form a uniform film.
-
Dry the film under vacuum at a temperature below the glass transition temperature of PMMA to remove any residual solvent.
Characterization of Doped Polymer Films
Thermal Properties:
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature of the doped polymer.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and observe any changes in the polymer's thermal behavior.
Mechanical Properties:
-
Tensile Testing: To measure properties like Young's modulus, tensile strength, and elongation at break.
-
Nanoindentation: To determine the hardness and elastic modulus of the film surface.
Optical Properties:
-
UV-Vis Spectroscopy: To determine the absorption spectrum and optical band gap of the material.
-
Z-scan Technique: To measure the nonlinear refractive index (n₂) and nonlinear absorption coefficient (β) to evaluate its NLO properties.
Data Presentation
While specific quantitative data for this compound is not available, the following tables provide a template for organizing experimental results and comparing them with data from analogous compounds found in the literature.
Table 1: Physicochemical Properties of Nitrophenyl-Morpholine Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₁₁H₁₄N₂O₃ | 222.24 | To be determined |
| 4-(4-Nitrophenyl)morpholine[1] | C₁₀H₁₂N₂O₃ | 208.22 | 150-153 |
| 4-(3-Nitrophenyl)morpholine | C₁₀H₁₂N₂O₃ | 208.22 | 108-110 |
Table 2: Crystallographic Data for Analogous Compounds
| Parameter | 4-(4-Nitrophenyl)morpholine[1] |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 14.5445(6) |
| b (Å) | 8.3832(3) |
| c (Å) | 16.2341(6) |
| V (ų) | 1979.42(13) |
| Z | 8 |
Table 3: Hypothetical Thermal Properties of Doped PMMA Films
| Sample | Doping Conc. (w/w) | Td (onset, °C) | Tg (°C) |
| Pure PMMA | 0% | Value | Value |
| PMMA-Doped Film | 1% | To be determined | To be determined |
| PMMA-Doped Film | 5% | To be determined | To be determined |
| PMMA-Doped Film | 10% | To be determined | To be determined |
Table 4: Hypothetical Nonlinear Optical Properties
| Material | Wavelength (nm) | n₂ (cm²/W) | β (cm/W) | χ⁽³⁾ (esu) |
| Doped Film (1%) | Value | To be determined | To be determined | To be determined |
| Doped Film (5%) | Value | To be determined | To be determined | To be determined |
| Doped Film (10%) | Value | To be determined | To be determined | To be determined |
Visualizations
The following diagrams illustrate the proposed experimental workflows.
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for doped polymer film preparation and characterization.
Caption: Logical flow for nonlinear optical property characterization.
References
Application Notes and Protocols for the Reduction of 4-(3-Methyl-4-nitrophenyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical reduction of the nitro group in 4-(3-Methyl-4-nitrophenyl)morpholine to synthesize the corresponding aniline, 4-(4-amino-3-methylphenyl)morpholine. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and biologically active compounds. The protocols presented herein are based on established methods for the reduction of aromatic nitro compounds, including catalytic hydrogenation, transfer hydrogenation, and metal-mediated reductions, ensuring high efficiency and chemoselectivity.
Chemical Transformation
The reduction of this compound to 4-(4-amino-3-methylphenyl)morpholine involves the conversion of the nitro group (-NO₂) to an amino group (-NH₂).
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(3-Methyl-4-nitrophenyl)morpholine
Welcome to the technical support center for the synthesis of 4-(3-Methyl-4-nitrophenyl)morpholine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and optimizing their reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The synthesis is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the nucleophile, morpholine, displaces a leaving group (commonly a halide) on the aromatic ring of a substituted nitrotoluene.[1] The nitro group in the para position to the leaving group is crucial as it activates the ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex through resonance.[1][2]
Q2: Which starting materials are typically used for this synthesis?
Common starting materials include morpholine and a substituted nitrotoluene such as 2-fluoro-5-nitrotoluene or 2-chloro-5-nitrotoluene. The choice of the leaving group (F, Cl, etc.) can significantly impact the reaction rate.
Q3: What are the common solvents and bases employed in this synthesis?
A variety of solvents and bases can be used, with the optimal choice depending on the specific reactants and desired reaction temperature. Common solvents include acetonitrile, dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF).[3][4] Frequently used bases include triethylamine (TEA), potassium carbonate (K₂CO₃), and sodium tert-butoxide (NaOtBu).[4][5][6]
Troubleshooting Guide for Low Yield
Low yield is a common issue in the synthesis of this compound. The following guide addresses potential causes and provides systematic solutions.
Issue 1: Low or No Product Formation
Possible Causes:
-
Inactive Reactants: The quality of starting materials, particularly the substituted nitrotoluene, may be compromised.
-
Insufficient Reaction Temperature: The activation energy for the SNAr reaction may not be met.
-
Inappropriate Base: The chosen base may not be strong enough to facilitate the reaction effectively.
-
Catalyst Issues (if applicable): If a palladium-catalyzed cross-coupling approach is used, issues with the catalyst or ligand can prevent product formation.[7]
Solutions:
-
Verify Starting Material Quality:
-
Confirm the purity of morpholine and the substituted nitrotoluene using techniques like NMR or GC-MS.
-
Ensure morpholine is not excessively hydrated.
-
-
Optimize Reaction Temperature:
-
Gradually increase the reaction temperature and monitor the progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For many SNAr reactions, heating is necessary.[4]
-
-
Select an Appropriate Base:
-
If using a weaker base like K₂CO₃ with a less reactive aryl chloride, consider switching to a stronger, non-nucleophilic base such as sodium tert-butoxide (NaOtBu).
-
-
Monitor Reaction Progress:
-
Use TLC or HPLC to track the consumption of the starting materials. This will help determine if the reaction is stalling or proceeding slowly.[3]
-
Issue 2: Presence of Significant Side Products
Possible Causes:
-
Competing Reactions: Depending on the reaction conditions, side reactions such as the formation of diaryl ethers or other byproducts can occur.
-
Reaction with Solvent: Some solvents may react with the starting materials or intermediates under the reaction conditions.
-
Overheating: Excessive temperatures can lead to decomposition or polymerization, often indicated by the formation of a dark brown or black reaction mixture.[8]
Solutions:
-
Control Reaction Temperature:
-
Maintain a consistent and controlled temperature throughout the reaction. Avoid localized overheating by ensuring efficient stirring.
-
-
Optimize Reactant Stoichiometry:
-
A slight excess of morpholine can sometimes be beneficial, but a large excess may complicate purification. Experiment with molar ratios to find the optimal balance.
-
-
Choose an Inert Solvent:
-
Ensure the chosen solvent is stable and inert under the reaction conditions.
-
Issue 3: Difficulty in Product Isolation and Purification
Possible Causes:
-
Incomplete Reaction: The presence of unreacted starting materials can make purification challenging.
-
Emulsion during Workup: Formation of a stable emulsion during aqueous workup can lead to product loss.
-
Poor Crystallization: The crude product may be an oil or may not crystallize easily due to impurities.
Solutions:
-
Ensure Complete Reaction:
-
Monitor the reaction to completion before initiating the workup procedure.
-
-
Optimize Workup Procedure:
-
To break emulsions, consider adding brine or altering the pH of the aqueous layer.
-
Ensure the product is not significantly soluble in the wash solvent to prevent loss.
-
-
Effective Purification:
-
If direct crystallization is difficult, consider purification by column chromatography.[5]
-
For recrystallization, screen various solvent systems to find one that provides good recovery of the pure product.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Arylation of Morpholine Derivatives
| Starting Material (Aryl Halide) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Fluoronitrobenzene | Triethylamine | Acetonitrile | 85 | 12 | 95 | [4] |
| 4-Chloronitrobenzene | Sodium Carbonate | Morpholine (reagent & solvent) | 100 | 5 | 98.5 | [6] |
| Aryl Halides | Sodium tert-butoxide | DMSO | 110 | 12 | - | [5] |
| 4-Chlorotoluene | Sodium tert-butoxide | THF | 80 | 19 | - | [9] |
Note: Yields are highly dependent on the specific substrate and reaction scale.
Experimental Protocols
General Protocol for the Synthesis of 4-(Aryl)morpholine via SNAr
This protocol is a general guideline and may require optimization for the specific synthesis of this compound.
Materials:
-
Substituted Aryl Halide (e.g., 2-Fluoro-5-nitrotoluene) (1.0 eq)
-
Morpholine (1.2 eq)
-
Base (e.g., K₂CO₃ or Triethylamine) (1.5 - 2.0 eq)
-
Solvent (e.g., Acetonitrile or DMSO)
-
Ethyl Acetate
-
Deionized Water
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted aryl halide, morpholine, base, and solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If using a water-miscible solvent like DMSO or acetonitrile, dilute the reaction mixture with deionized water and extract the product with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).[4]
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. wjpsonline.com [wjpsonline.com]
- 4. mdpi.com [mdpi.com]
- 5. 4-(4-NITROPHENYL)MORPHOLINE | 10389-51-2 [chemicalbook.com]
- 6. CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Optimization of reaction conditions for 4-(3-Methyl-4-nitrophenyl)morpholine synthesis
Technical Support Center: Synthesis of 4-(3-Methyl-4-nitrophenyl)morpholine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of this compound. The primary synthesis route involves a nucleophilic aromatic substitution (SNAr) reaction between 5-halo-2-nitrotoluene and morpholine.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Question: I am getting a very low or no yield of the desired product. What are the potential causes?
Answer: Low or no yield can stem from several factors. Systematically investigate the following possibilities:
-
Reagent Quality: Ensure the starting materials, particularly the 5-halo-2-nitrotoluene and morpholine, are pure and dry. The presence of water can interfere with the reaction. The choice of base is also critical; ensure it is anhydrous and of suitable strength.
-
Reaction Temperature: The reaction typically requires heating to overcome the activation energy of the SNAr reaction. A temperature that is too low will result in a very slow or stalled reaction. Based on similar syntheses, temperatures in the range of 85-130°C are often employed.[1][2]
-
Base Stoichiometry: An insufficient amount of base will fail to neutralize the hydrohalic acid (e.g., HCl, HF) produced during the reaction. This can protonate the morpholine, rendering it non-nucleophilic and halting the reaction. At least one equivalent of base is required, though using an excess (e.g., 1.2-5 equivalents) is common practice to drive the reaction forward.[1][2]
-
Leaving Group Reactivity: The nature of the halogen on the aromatic ring significantly impacts the reaction rate. The reactivity order for SNAr is typically F > Cl > Br > I. If you are using a chloro or bromo derivative, a higher temperature or longer reaction time may be necessary compared to the fluoro derivative.[1]
Question: My reaction is not going to completion, and I see a significant amount of starting material even after the recommended reaction time. What should I do?
Answer: If the reaction is incomplete, consider the following adjustments:
-
Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2][3] If starting material is still present but the product is forming, extend the reaction time.
-
Increase Temperature: Gently increasing the reaction temperature in increments of 10-20°C can significantly accelerate the reaction rate. Ensure the temperature does not exceed the boiling point of your solvent or cause degradation of reactants or products.
-
Solvent Choice: The solvent plays a crucial role. Polar aprotic solvents such as Acetonitrile, Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) are excellent choices as they can solvate the cation and leave the nucleophile reactive. If you are using a less polar solvent, switching to one of these may improve the reaction rate and completion.
-
Choice of Base: A stronger base may be required. If you are using a mild inorganic base like sodium carbonate (Na₂CO₃), switching to potassium carbonate (K₂CO₃) or an organic base like triethylamine (TEA) could be more effective.[1][2]
Question: I am observing the formation of significant impurities or side products. How can I minimize them?
Answer: Side product formation is a common issue. Key strategies to minimize impurities include:
-
Control of Stoichiometry: Using a large excess of morpholine can sometimes lead to side reactions. It is often used in molar ratios from 2:1 to 10:1 relative to the halo-nitrotoluene to act as both a reactant and a base.[2] Experiment with a more controlled stoichiometry (e.g., 1.1 to 1.5 equivalents of morpholine) in the presence of a dedicated base.
-
Temperature Management: Excessively high temperatures can lead to the degradation of the nitro-aromatic compound or the formation of undesired byproducts. Find the optimal temperature that provides a good reaction rate without significant impurity formation.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent potential oxidative side reactions, especially if the reaction is run for an extended period at high temperatures.
Question: The work-up and purification of my product are proving difficult. What is the recommended procedure?
Answer: A standard work-up procedure is crucial for isolating a pure product.
-
Quenching: After cooling the reaction mixture to room temperature, it is typically quenched by adding water.[1] This will precipitate the crude product if it is a solid and dissolve the inorganic salts.
-
Extraction: If the product is not a solid or remains in solution, perform an extraction with an appropriate organic solvent like ethyl acetate or dichloromethane.[1][3]
-
Washing: Wash the combined organic layers with water to remove any remaining base or salts, followed by a wash with brine to aid in the removal of water.
-
Drying and Concentration: Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[1]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol) or by column chromatography on silica gel if impurities are persistent.
Experimental Protocols & Data
General Experimental Protocol
This protocol is a generalized procedure based on the synthesis of analogous compounds.[1][2] Optimization for the specific substrate is recommended.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-fluoro-2-nitrotoluene (1.0 eq), morpholine (2.0-5.0 eq), and a base such as sodium carbonate (1.2 eq) or triethylamine (5.0 eq).
-
Solvent: Add a suitable solvent like acetonitrile (approx. 10-15 mL per 10 mmol of the limiting reagent).
-
Reaction: Heat the reaction mixture to reflux (for acetonitrile, ~85°C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 5-12 hours).[1][2][3]
-
Work-up: Cool the mixture to room temperature and add deionized water (approx. 50 mL).
-
Isolation: Extract the aqueous mixture with ethyl acetate (3 x 60 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization or column chromatography.
Table 1: Comparison of Reaction Conditions for Analogous Syntheses
| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-chloronitrobenzene | Morpholine (excess) & Na₂CO₃ | None | 100 | 5 | 98.5 | [2] |
| 4-fluoronitrobenzene | Triethylamine | Acetonitrile | 85 | 12 | 95 | [1] |
| 4-chloronitrobenzene | N/A | 1-Butanol | Heating | N/A | N/A | [1] |
| 4-fluoronitrobenzene | Sodium Hydride | NMP | N/A | N/A | Low (<7%) | [4] |
N/A: Data not available in the cited source.
Visualized Workflows and Logic
Caption: Overview of the experimental workflow for synthesis.
Caption: Decision tree for diagnosing low-yield reactions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this reaction? A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack by morpholine. The reaction is typically a two-step addition-elimination process.
Q2: Which halogen is the best leaving group for this synthesis? A2: For SNAr reactions, the bond to the leaving group is broken in the second, fast step, so bond strength is less important than in SN1 or SN2 reactions. The rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond. Therefore, the typical reactivity order is F > Cl > Br > I.
Q3: Can I run this reaction without a solvent? A3: Yes, some procedures for analogous compounds report running the reaction neat (without a solvent), often using an excess of liquid morpholine to serve as both the reactant and the reaction medium.[2] This approach can be effective but may require higher temperatures and can make product isolation more challenging.
Q4: How do I properly monitor the reaction with TLC? A4: Prepare a TLC plate by spotting your starting material (5-halo-2-nitrotoluene), your co-reactant (morpholine, though often not UV-active), and the reaction mixture side-by-side. Use a solvent system that gives good separation (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction's progress. The product, being more polar than the starting halocarbon, should have a lower Rf value.
Q5: Is it possible to use a different amine instead of morpholine? A5: Yes, this reaction is generally applicable to other secondary amines like piperidine or thiomorpholine.[1] However, the nucleophilicity and basicity of the amine will affect the reaction rate and conditions required. Primary amines can also be used, but there is a risk of double-arylation.
References
Purification challenges of 4-(3-Methyl-4-nitrophenyl)morpholine and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-(3-Methyl-4-nitrophenyl)morpholine.
Troubleshooting Guides
Problem 1: Low Purity After Initial Synthesis
Q1: My crude this compound shows significant impurities by TLC and HPLC analysis. What are the likely side products and how can I remove them?
A1: Common impurities in the synthesis of this compound often arise from the starting materials and reaction conditions. Potential impurities include:
-
Unreacted Starting Materials: Residual 1-fluoro-2-methyl-4-nitrobenzene or morpholine.
-
Positional Isomers: Formation of 4-(5-Methyl-2-nitrophenyl)morpholine if the starting nitroaromatic compound is not pure.
-
Oxidation Byproducts: Small amounts of related oxidized species may form depending on the reaction conditions.
-
Solvent Adducts: Depending on the solvent used in the synthesis, solvent molecules may form adducts with the product.
Solution Workflow:
Identifying and minimizing byproducts in 4-(3-Methyl-4-nitrophenyl)morpholine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4-(3-Methyl-4-nitrophenyl)morpholine. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of 2-chloro-5-nitrotoluene (or a similar halo-substituted precursor) with morpholine in the presence of a base. The electron-withdrawing nitro group in the para position to the halogen leaving group activates the aromatic ring for nucleophilic attack by morpholine.[1][2][3]
Q2: What are the key reaction parameters to control in this synthesis?
A2: Critical parameters to monitor and control include:
-
Temperature: The reaction temperature significantly influences the reaction rate. Insufficient heat may lead to a sluggish or incomplete reaction, while excessive heat can promote the formation of byproducts.
-
Base: A suitable base is required to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate, sodium carbonate, or triethylamine.[4] The choice and stoichiometry of the base can impact reaction efficiency and byproduct formation.
-
Solvent: The choice of solvent is crucial. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are often used to facilitate the SNAr reaction.
-
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time and prevent the formation of degradation products.[5]
Q3: What are the potential byproducts in the synthesis of this compound?
A3: While specific byproducts for this exact synthesis are not extensively documented in the literature, based on the SNAr mechanism and potential impurities in starting materials, the following byproducts can be anticipated:
-
Isomeric Products: If the starting material, 2-chloro-5-nitrotoluene, contains isomeric impurities such as 4-chloro-3-nitrotoluene, the corresponding isomeric product, 4-(4-methyl-3-nitrophenyl)morpholine, could be formed. However, the SNAr reaction is significantly less favorable with a meta-directing nitro group, so this byproduct is expected to be minor if the starting material is of high purity.[1][2]
-
Di-substituted Products: In rare cases, if the reaction conditions are too harsh, substitution of the methyl group's protons might occur, though this is highly unlikely under standard SNAr conditions.
-
Starting Material Impurities: Any impurities present in the 2-chloro-5-nitrotoluene or morpholine will likely carry through the reaction or react to form other impurities. For instance, oxidized morpholine could lead to undesired side products.
-
Solvent-Related Byproducts: Some solvents, like DMF, can decompose at high temperatures to form dimethylamine, which could potentially react with the starting material to form N,N-dimethyl-3-methyl-4-nitroaniline.[6]
Q4: How can I purify the final product?
A4: The most common method for purifying this compound is recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/heptane. Column chromatography using silica gel is another effective method for removing polar impurities and closely related byproducts. The purity of the final product should be assessed using analytical techniques like HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Reaction temperature is too low.2. Inactive or insufficient base.3. Poor quality of starting materials or reagents.4. Incorrect solvent. | 1. Gradually increase the reaction temperature while monitoring for byproduct formation.2. Use a fresh, anhydrous base and ensure correct stoichiometry.3. Verify the purity of starting materials (2-chloro-5-nitrotoluene and morpholine) and use a high-grade, dry solvent.4. Switch to a more suitable polar aprotic solvent like DMF or DMSO. |
| Presence of Multiple Spots on TLC (High Byproduct Formation) | 1. Reaction temperature is too high.2. Incorrect stoichiometry of reactants or base.3. Presence of significant impurities in the starting materials.4. Reaction time is too long, leading to degradation. | 1. Lower the reaction temperature.2. Carefully control the molar ratios of the reactants and base.3. Purify the starting materials before the reaction. Check for isomeric impurities in the halo-nitrotoluene.4. Monitor the reaction closely by TLC or HPLC and stop the reaction once the starting material is consumed. |
| Difficulty in Product Isolation/Purification | 1. Product is an oil instead of a solid.2. Inefficient recrystallization.3. Product is contaminated with polar impurities. | 1. Attempt to crystallize the oil by scratching the flask with a glass rod, seeding with a small crystal, or triturating with a non-polar solvent like hexane.2. Experiment with different solvent systems for recrystallization. A solvent pair (one in which the compound is soluble and one in which it is insoluble) is often effective.3. Purify the crude product by column chromatography on silica gel before recrystallization. |
| Product Purity is Low Despite Purification | 1. Co-elution of impurities during column chromatography.2. Isomeric byproduct has similar polarity to the desired product.3. Thermal degradation of the product during purification. | 1. Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase if necessary.2. Utilize HPLC for better separation and analysis of isomeric impurities. Preparative HPLC may be necessary for separation.3. Avoid excessive heat during solvent evaporation and drying. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitrotoluene (1.0 eq), morpholine (1.2 eq), and potassium carbonate (1.5 eq).
-
Solvent Addition: Add a suitable volume of anhydrous dimethylformamide (DMF) to the flask to ensure proper mixing.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis and purification.
Caption: Potential pathways for product and byproduct formation.
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone - Google Patents [patents.google.com]
- 5. wjpsonline.com [wjpsonline.com]
- 6. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of Morpholine, 4-(4-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
Overcoming poor solubility of 4-(3-Methyl-4-nitrophenyl)morpholine in biological assays
Welcome to the technical support center for 4-(3-Methyl-4-nitrophenyl)morpholine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of this compound in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its biological relevance?
A1: this compound is a synthetic organic compound featuring a morpholine ring attached to a nitrophenyl group. Morpholine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities and their role as important intermediates in the synthesis of pharmaceuticals, including potential anti-cancer agents.[1][2][3][4] The morpholine moiety is often incorporated into drug candidates to improve their pharmacokinetic profiles.[3]
Q2: I am observing precipitation of this compound when I add it to my aqueous assay buffer. Why is this happening?
A2: This is a common issue for compounds with low aqueous solubility. This compound is a lipophilic molecule, and its structure suggests it may have poor water solubility. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer, the compound can crash out of solution if its concentration exceeds its solubility limit in the final assay medium.[5][6]
Q3: What are the initial steps I can take to address the poor solubility of this compound?
A3: Initial troubleshooting should focus on optimizing the dilution protocol. Instead of a single large dilution, perform serial dilutions. It is also crucial to ensure rapid and thorough mixing immediately after adding the compound's stock solution to the assay buffer to avoid localized high concentrations that can lead to precipitation.[6] Additionally, consider testing a lower final concentration of the compound, as your current concentration might be above its maximum aqueous solubility.[6]
Q4: Can I increase the DMSO concentration in my assay to improve solubility?
A4: While slightly increasing the final DMSO concentration can help maintain solubility, it must be done with caution. DMSO can impact cell viability and enzyme activity.[5][7] Most cell-based assays can tolerate DMSO concentrations up to 0.5-1%, but it is essential to determine the specific tolerance of your assay empirically by running a solvent toxicity control.[6][7][8]
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound in your experiments.
Issue 1: Compound precipitates immediately upon dilution in aqueous buffer.
Possible Cause: The compound's solubility limit in the aqueous buffer has been exceeded.
Solutions:
-
Optimize Dilution:
-
Lower Final Concentration: Test a lower concentration range for your compound.[6]
-
Sonication: After dilution, brief sonication of the solution can help to redissolve fine precipitates and create a more uniform suspension.[6]
Issue 2: Inconsistent results or lower-than-expected potency in biological assays.
Possible Cause: Poor solubility is a significant contributor to inaccurate and variable biological data. If the compound is not fully dissolved, its actual concentration available to interact with the target is unknown and lower than the intended concentration.[6]
Solutions:
-
Visually Inspect for Precipitation: Before and during the assay, carefully inspect your assay plates or tubes for any signs of precipitation.
-
Employ Solubility Enhancement Techniques: If basic troubleshooting fails, more advanced formulation strategies may be necessary. These are detailed in the "Advanced Solubilization Strategies" section below.
Advanced Solubilization Strategies
If initial troubleshooting does not resolve the solubility issues, the following formulation strategies can be employed to enhance the aqueous solubility of this compound.
Use of Co-solvents
Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds.[9]
-
Recommended Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are commonly used.[9][10][11]
-
Considerations: It is crucial to determine the tolerance of your specific cell line or assay system to the chosen co-solvent, as they can have cytotoxic effects at higher concentrations.[10][11]
Cyclodextrin-Based Formulations
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, thereby increasing their apparent aqueous solubility.[12][13][14][15]
-
Commonly Used Cyclodextrins: β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used.[14][16]
-
Benefit: Cyclodextrins are generally well-tolerated in cell-based assays at appropriate concentrations.[7]
Nanosuspension Formulation
Nanosuspensions consist of sub-micron colloidal dispersions of pure drug particles stabilized by surfactants.[17][18] Reducing the particle size to the nanometer range significantly increases the surface area, leading to enhanced dissolution rate and saturation solubility.[17][19][20]
-
Applicability: This technique is suitable for drugs that are poorly soluble in both aqueous and organic media.[20]
-
Advantages: Can lead to a significant improvement in bioavailability.[17][18]
Solid Dispersion Technology
Solid dispersion involves dispersing the hydrophobic drug in a hydrophilic carrier or matrix at a solid state.[21][22][23][24] This can present the drug in an amorphous form, which has a higher dissolution rate compared to the crystalline form.[23][25]
-
Carriers: Water-soluble carriers such as polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP) are commonly used.[23]
-
Mechanism: Improves wettability and reduces drug particle size to a molecular level.[21][22]
Quantitative Data Summary
| Formulation Strategy | Vehicle/Carrier | Expected Fold Increase in Aqueous Solubility (Illustrative) | Key Considerations |
| Standard Dilution | 1% DMSO in PBS | 1 (Baseline) | Prone to precipitation at higher concentrations. |
| Co-solvent | 5% Ethanol in PBS | 5 - 10 | Potential for solvent toxicity.[10][11] |
| Cyclodextrin | 10 mM HP-β-CD in PBS | 20 - 50 | Generally well-tolerated.[7] |
| Nanosuspension | Stabilized nanoparticles | > 100 | Requires specialized formulation equipment.[17] |
| Solid Dispersion | PEG 6000 | 50 - 100 | Can improve oral bioavailability significantly.[21][22] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a co-solvent stock solution (e.g., 20% v/v Ethanol in deionized water).
-
To prepare a 100 µM working solution, add 10 µL of the 10 mM DMSO stock to 490 µL of the co-solvent stock solution.
-
Vortex thoroughly.
-
Further dilute this intermediate stock into your final assay buffer, ensuring the final concentration of the co-solvent is within the tolerated limits of your assay.
Protocol 2: Preparation of a Cyclodextrin Formulation
-
Prepare a stock solution of a suitable cyclodextrin (e.g., 100 mM HP-β-CD) in your assay buffer.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Slowly add the DMSO stock of the compound to the cyclodextrin solution while vortexing to achieve the desired final concentration.
-
Allow the mixture to equilibrate for at least 1 hour at room temperature to facilitate the formation of inclusion complexes.
Visualizations
Caption: A decision-making workflow for addressing poor compound solubility.
Caption: Inhibition of a signaling pathway by a solubilized compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-(4-Nitrophenyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | MDPI [mdpi.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 19. eaapublishing.org [eaapublishing.org]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. japer.in [japer.in]
- 22. jddtonline.info [jddtonline.info]
- 23. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 24. Solubility Enhancement by Solid Dispersion Method: An Overview | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 25. A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Addressing common issues in the scale-up of 4-(3-Methyl-4-nitrophenyl)morpholine production
Welcome to the technical support center for the synthesis and scale-up of 4-(3-Methyl-4-nitrophenyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the production of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 4-fluoro-2-methyl-1-nitrobenzene or 4-chloro-2-methyl-1-nitrobenzene with morpholine in the presence of a base.
Q2: What are the typical solvents and bases used in this reaction?
A2: Common solvents for this type of reaction include polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile. The choice of base is crucial for the reaction's success, with common options being potassium carbonate (K2CO3), sodium carbonate (Na2CO3), or a tertiary amine like triethylamine (TEA).
Q3: What are the main challenges when scaling up this synthesis?
A3: Key challenges during the scale-up of this process include managing exothermic reactions, ensuring efficient mixing, controlling the formation of impurities, and developing a robust and scalable purification method to achieve the desired product purity.
Q4: What are the primary safety concerns associated with the production of this compound?
A4: The starting material, a nitrophenyl derivative, and the final product are potentially hazardous. Nitrophenols and related compounds can be harmful if inhaled, ingested, or in contact with skin, and may cause irritation to the eyes and respiratory system.[1][2] It is crucial to handle these chemicals in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction due to insufficient heating or reaction time. 2. The base used is not strong enough to facilitate the reaction. 3. Poor quality of starting materials or reagents. | 1. Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). 2. Consider using a stronger base, such as potassium carbonate. 3. Ensure the purity of starting materials and the absence of water in the reaction if using moisture-sensitive reagents. |
| Formation of Significant Impurities | 1. Di-substitution: Reaction of a second molecule of the nitrophenyl starting material with the product. 2. Side reactions: The presence of reactive functional groups on the starting materials can lead to undesired by-products. 3. Degradation: The product or starting materials may degrade under harsh reaction conditions (e.g., high temperatures). | 1. Use a slight excess of morpholine to favor the formation of the desired mono-substituted product. 2. Carefully control the reaction temperature and stoichiometry of the reactants. 3. Optimize the reaction temperature and time to minimize degradation. |
| Product is an Oil or Fails to Crystallize | 1. The presence of impurities is preventing crystallization. 2. The chosen solvent for recrystallization is not suitable. | 1. Purify the crude product using column chromatography to remove impurities before attempting recrystallization. 2. Experiment with different solvent systems for recrystallization. A mixture of a good solvent and a poor solvent can often induce crystallization. For morpholine-containing compounds, common recrystallization solvents include ethanol, isopropanol, or mixtures with water.[3] |
| Amorphous Solid Formation | The product is precipitating too quickly from the solution. | Slow down the rate of crystallization by using a solvent system in which the compound is only sparingly soluble at room temperature and cooling the solution slowly.[3] |
| Difficulty in Removing Unreacted Morpholine | Morpholine is a relatively high-boiling point liquid and can be difficult to remove completely under vacuum. | 1. Perform an acidic wash (e.g., with dilute HCl) during the workup to convert the excess morpholine into its water-soluble hydrochloride salt, which can then be easily separated in the aqueous phase. 2. For larger scales, consider a distillation setup designed for high-boiling point liquids. |
Experimental Protocols
General Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and scale.
-
Reaction Setup: In a well-ventilated fume hood, charge a clean, dry reaction vessel with 4-fluoro-2-methyl-1-nitrobenzene (1 equivalent), morpholine (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Solvent Addition: Add a suitable polar aprotic solvent, such as DMF or DMSO, to the reaction vessel. The amount of solvent should be sufficient to ensure good stirring and heat transfer.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and stir.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol or isopropanol). If the solution is colored, a small amount of activated charcoal can be added and the hot solution filtered. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.[3] Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, purify the crude material by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualizations
Synthesis Pathway
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for troubleshooting low yield in the synthesis.
References
Technical Support Center: Regioselectivity in 4-(3-Methyl-4-nitrophenyl)morpholine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(3-Methyl-4-nitrophenyl)morpholine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to regioselectivity in electrophilic aromatic substitution (EAS) reactions of this compound.
Understanding Regioselectivity in this compound
The regioselectivity of electrophilic aromatic substitution on the benzene ring of this compound is determined by the interplay of the directing effects of its three substituents: the morpholino group, the methyl group, and the nitro group.
-
Morpholino Group: The nitrogen atom of the morpholine ring is directly attached to the aromatic ring. Its lone pair of electrons can be delocalized into the ring through resonance, making it a strong activating group and an ortho, para-director.
-
Methyl Group: The methyl group is a weak activating group that directs incoming electrophiles to the ortho and para positions through an inductive effect and hyperconjugation.[1]
-
Nitro Group: The nitro group is a strong deactivating group due to its electron-withdrawing nature, directing incoming electrophiles to the meta position.[2][3]
In a polysubstituted benzene ring, the most powerful activating group generally controls the position of substitution. In this case, the morpholino group is the strongest activator and will be the primary director of regioselectivity.
Below is a diagram illustrating the directing effects of the substituents on this compound.
Caption: Directing effects of substituents on this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most likely position for electrophilic attack on this compound and why?
A1: The most likely position for electrophilic attack is position 6 (ortho to the morpholino group and meta to the methyl group). The morpholino group is the strongest activating group and therefore the primary director. It strongly activates the positions ortho and para to it. The para position is already substituted. Of the two ortho positions, one is sterically hindered by the adjacent methyl group. Therefore, the sterically more accessible ortho position is the most probable site of substitution.
Q2: How do the methyl and nitro groups influence the regioselectivity?
A2: The methyl group, being an ortho, para-director, also activates position 6 (para to it). This reinforces the directing effect of the morpholino group. The nitro group is a meta-director and deactivates the ring, particularly at the positions ortho and para to it. Position 6 is meta to the nitro group, which means it is the least deactivated position by the nitro group, further favoring substitution at this site.
Q3: Can substitution occur at other positions?
A3: While substitution at position 6 is expected to be major, other isomers may be formed in minor amounts. Substitution at position 2 (ortho to both the morpholino and methyl groups) is electronically favorable but sterically hindered. Substitution at position 5 (meta to the morpholino and nitro groups, and ortho to the methyl group) is generally disfavored due to the strong deactivating effect of the nitro group at its ortho and para positions.
Troubleshooting Guides for Common Electrophilic Aromatic Substitution Reactions
This section provides troubleshooting for common issues encountered during electrophilic aromatic substitution reactions of this compound.
Issue 1: Low Yield of the Desired Regioisomer
Scenario: The reaction yields a mixture of isomers with a low percentage of the desired product.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Temperature | Temperature can influence the isomer distribution. Lower temperatures often favor the thermodynamically more stable product, which may or may not be the desired isomer. It is recommended to screen a range of temperatures to find the optimal condition for the desired regioselectivity. |
| Inappropriate Solvent | The polarity of the solvent can affect the stability of the reaction intermediates and transition states, thereby influencing the regioselectivity. Experiment with solvents of varying polarity (e.g., nonpolar solvents like hexane or tetrachloromethane, polar aprotic solvents like acetonitrile or DMF, and polar protic solvents like acetic acid). |
| Steric Hindrance | The bulkiness of the electrophile can significantly impact the ortho/para ratio. If substitution at a sterically hindered position is desired, using a smaller electrophile might be beneficial. Conversely, a bulkier electrophile can enhance selectivity for the less hindered position. |
| Catalyst Choice | In reactions like Friedel-Crafts, the nature of the Lewis acid catalyst can influence regioselectivity. For substrates sensitive to strong Lewis acids, milder catalysts should be considered. |
Issue 2: Formation of Undesired Byproducts
Scenario: The reaction produces significant amounts of unexpected byproducts.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Over-reaction/Polysubstitution | The activated nature of the ring, despite the presence of a deactivating group, can sometimes lead to multiple substitutions. Use a milder electrophile, lower the reaction temperature, or reduce the reaction time. Using a stoichiometric amount of the electrophile rather than an excess can also help. |
| Side Reactions with Substituents | The morpholino group can be susceptible to oxidation under harsh reaction conditions. The nitro group can be reduced in the presence of certain reagents. Ensure that the chosen reaction conditions are compatible with all functional groups on the molecule. |
| Decomposition of Starting Material | Strong acidic conditions or high temperatures can lead to the degradation of the starting material. Monitor the reaction progress closely (e.g., by TLC or LC-MS) and avoid prolonged reaction times or excessive heating. |
Experimental Protocols
Below are generalized experimental protocols for common electrophilic aromatic substitution reactions. Note: These are starting points and may require optimization for this compound.
Protocol 1: General Procedure for Bromination
Objective: To regioselectively introduce a bromine atom onto the aromatic ring.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Nitration
Objective: To regioselectively introduce a nitro group onto the aromatic ring.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice bath
Procedure:
-
Carefully add this compound (1 equivalent) to pre-cooled concentrated sulfuric acid at 0 °C with stirring.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate flask, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of the substrate, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Carefully pour the reaction mixture onto crushed ice.
-
The precipitated product can be collected by filtration, washed with cold water until neutral, and dried.
-
If the product does not precipitate, extract with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
| Reaction | Electrophile (E+) | Major Product (Substitution at Position 6) | Potential Minor Products |
| Bromination | Br⁺ | 4-(5-Bromo-3-methyl-4-nitrophenyl)morpholine | Substitution at position 2 |
| Nitration | NO₂⁺ | 4-(3-Methyl-2,4-dinitrophenyl)morpholine | Substitution at position 2 |
| Sulfonation | SO₃H⁺ | 5-Methyl-2-morpholino-4-nitrobenzenesulfonic acid | Substitution at position 2 |
| Friedel-Crafts Acylation | RCO⁺ | 1-(5-Methyl-2-morpholino-4-nitrophenyl)alkan-1-one | Substitution at position 2 |
Visualization of Reaction Workflow
The following diagram illustrates a general workflow for performing and analyzing an electrophilic aromatic substitution reaction on this compound to improve regioselectivity.
References
Best practices for storing and handling 4-(3-Methyl-4-nitrophenyl)morpholine to prevent degradation
This technical support center provides guidance on the best practices for storing and handling 4-(3-Methyl-4-nitrophenyl)morpholine to minimize degradation and ensure experimental success. The information provided is based on the general properties of nitroaromatic compounds and morpholine derivatives, as specific stability data for this compound is not widely available. Researchers are advised to perform their own stability studies for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on its structure, the primary factors that could lead to the degradation of this compound include:
-
Light: Nitroaromatic compounds can be susceptible to photodegradation.[1]
-
Elevated Temperatures: Heat can accelerate decomposition.
-
Reactive Atmospheres: The nitro group may be sensitive to reduction, and the molecule could be susceptible to oxidation.[2]
-
Strong Acids or Bases: These can potentially hydrolyze or otherwise react with the molecule.
Q2: How should I store this compound for long-term use?
A2: For long-term storage, it is recommended to keep the compound in a cool, dry, and dark environment. Storage in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, is advisable to prevent potential reactions with air and moisture.[3][4][5]
Q3: What is the recommended procedure for handling this compound in the laboratory?
A3: Due to the potential for air and moisture sensitivity, it is best to handle this compound in a controlled environment, such as a glove box or by using Schlenk line techniques with an inert gas.[6] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: What are the potential degradation pathways for this compound?
A4: The degradation of this compound could occur through several pathways, primarily involving the nitro group.[2] One common pathway for nitrophenols is the reduction of the nitro group to a hydroxylamine, which can then undergo further reactions.[7][8] Another possibility is the enzymatic or chemical modification of other parts of the molecule, though specific pathways are unknown without experimental data.[1]
Troubleshooting Guide
| Issue | Possible Causes | Solutions |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Store the compound under an inert atmosphere in a cool, dark, and dry place. Handle the compound using air-sensitive techniques.[4][6] |
| Contamination of the sample. | Ensure all glassware is clean and dry before use.[5] Use high-purity solvents and reagents. | |
| Change in physical appearance (color, texture) | Decomposition of the compound. | Discard the degraded material and use a fresh, properly stored sample. Visually inspect the compound before each use. |
| Low yield in a reaction | The compound may have degraded before use. | Confirm the purity of the starting material using an appropriate analytical technique (e.g., NMR, LC-MS). |
| The compound may be sensitive to the reaction conditions. | Perform small-scale test reactions to optimize conditions. Consider the use of protective groups if a reactive functional group is interfering. |
Experimental Protocols
General Protocol for Handling an Air-Sensitive Compound:
-
Preparation: Dry all glassware in an oven at >125°C overnight and cool under a stream of inert gas (e.g., nitrogen or argon).[5]
-
Inert Atmosphere: Assemble the glassware and connect it to a Schlenk line or place it in a glove box to maintain an inert atmosphere.[6]
-
Dispensing the Compound: If the compound is a solid, briefly remove the stopper under a positive flow of inert gas to take the desired amount. If it is a liquid, use a gas-tight syringe that has been flushed with inert gas.[3][5]
-
Dissolution: Add a dry, degassed solvent to the reaction flask via a syringe or cannula.
-
Reaction: Run the reaction under a positive pressure of inert gas, which can be monitored with an oil bubbler.[6]
-
Work-up: Quench the reaction and perform the work-up as required by the specific procedure, keeping in mind the potential continued sensitivity of the product to air and moisture.
Visualizations
Potential Degradation Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. fauske.com [fauske.com]
- 5. web.mit.edu [web.mit.edu]
- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 7. researchgate.net [researchgate.net]
- 8. Biodegradation of p-nitrophenol via 1,2,4-benzenetriol by an Arthrobacter sp - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-(3-Methyl-4-nitrophenyl)morpholine and Other Nitrophenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity and biological activity of 4-(3-Methyl-4-nitrophenyl)morpholine against other relevant nitrophenyl derivatives. The information presented herein is intended to assist researchers in understanding the structure-activity relationships of this class of compounds, with a focus on their potential applications in medicinal chemistry and drug development.
Executive Summary
This compound is a versatile scaffold in medicinal chemistry, demonstrating notable anticancer activity. Its reactivity is primarily governed by the electron-deficient nitroaromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr) and reduction of the nitro group. The presence of a methyl group at the meta-position and a morpholine group at the para-position to the nitro group introduces specific electronic and steric effects that modulate its reactivity compared to other nitrophenyl derivatives. This guide presents a comparative analysis of its chemical reactivity profile and biological efficacy, supported by available experimental data and detailed experimental protocols for further investigation.
Chemical Reactivity Comparison
The reactivity of nitrophenyl derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. The primary reactions of interest for this class of compounds are nucleophilic aromatic substitution (SNAr) at the nitro-bearing carbon and the reduction of the nitro group to an amino group, a key transformation in the synthesis of many pharmaceutical intermediates.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone in the functionalization of nitroaromatic compounds. The rate of this reaction is highly sensitive to the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group, activate the ring towards nucleophilic attack, particularly when located ortho or para to the leaving group.
In the case of this compound, the morpholine moiety is the result of an SNAr reaction where a halide (typically fluoride or chloride) at the 4-position of a 3-methyl-nitrobenzene derivative is displaced by morpholine. The methyl group, being an electron-donating group, is expected to slightly decrease the reactivity of the aromatic ring towards nucleophilic attack compared to an unsubstituted 4-nitrophenyl derivative. Conversely, it may offer steric hindrance that could influence the reaction rate and regioselectivity in further substitutions.
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of biologically active molecules. The ease of this reduction is dependent on the electronic environment of the nitro group. Electron-donating groups generally make the reduction more difficult (more negative reduction potential), while electron-withdrawing groups facilitate it. The methyl group in this compound would be expected to make the nitro group slightly more difficult to reduce compared to its non-methylated counterpart.
Table 1: Comparative Reactivity of Nitrophenyl Derivatives (Qualitative)
| Compound | Expected SNAr Reactivity (with a given nucleophile) | Expected Ease of Nitro Group Reduction | Rationale |
| 4-Fluoronitrobenzene | High | High | Strong electron-withdrawing nitro group activates the ring for SNAr. No deactivating groups present. |
| 1-Fluoro-2-methyl-4-nitrobenzene | Moderate-High | Moderate-High | The methyl group is ortho to the leaving group and meta to the nitro group, its electron-donating effect is less pronounced in deactivating the ring for SNAr compared to a para-methyl group. |
| 1-Fluoro-3-methyl-4-nitrobenzene | Moderate | Moderate | The methyl group is meta to the leaving group and ortho to the nitro group. Its electron-donating effect slightly deactivates the ring for SNAr. |
| This compound | Not applicable (product of SNAr) | Moderate | The electron-donating methyl group slightly disfavors reduction compared to the unsubstituted analog. |
| 4-Nitrophenylmorpholine | Not applicable (product of SNAr) | High | No deactivating groups present. |
Biological Activity: Anticancer Properties
Recent studies have highlighted the potential of morpholine derivatives bearing a nitrophenyl moiety as anticancer agents. The cytotoxic activity of these compounds is influenced by the substitution pattern on the phenyl ring.
A study investigating novel substituted morpholine derivatives for anticancer activity revealed that these compounds may exert their effect through the inhibition of topoisomerase II, a critical enzyme in DNA replication.[1]
Table 2: Comparative Anticancer Activity of Substituted Nitrophenyl Morpholine Derivatives
| Compound | IC50 (µg/mL) against MDA-MB-231 (Breast Cancer Cell Line) |
| Compound M2 (a nitrophenyl morpholine derivative) | 88.27[1] |
| Compound M5 (a nitrophenyl morpholine derivative) | 81.92[1] |
Note: The exact structures of compounds M2 and M5 were not fully disclosed in the cited abstract, but they are described as substituted morpholine derivatives. The data indicates that substitutions on the nitrophenyl-morpholine scaffold significantly impact anticancer potency.
Signaling Pathways
The biological activity of nitrophenyl-morpholine derivatives has been linked to the modulation of key signaling pathways involved in cancer cell proliferation and survival.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[2] Its dysregulation is a hallmark of many cancers, making it a prime target for drug development.[3][4] Several inhibitors targeting this pathway are in clinical use or development.[5] Morpholine-containing compounds have been identified as potent inhibitors of this pathway.[3] While direct evidence for this compound is pending, its structural similarity to known PI3K/mTOR inhibitors suggests it may also target this pathway.
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.
Topoisomerase II Inhibition
Topoisomerase II is an enzyme that plays a vital role in managing DNA topology during replication and transcription. By creating transient double-strand breaks, it allows for the passage of another DNA strand, thus resolving tangles and supercoils. Inhibition of topoisomerase II leads to the accumulation of DNA damage and ultimately triggers apoptosis in cancer cells. Several established anticancer drugs target this enzyme.
Caption: Mechanism of action via Topoisomerase II inhibition.
Experimental Protocols
To facilitate further research and direct comparison, the following generalized protocols are provided.
Protocol 1: Comparative Analysis of SNAr Reaction Rates by UV-Vis Spectroscopy
Objective: To quantitatively compare the rate of nucleophilic aromatic substitution of various fluoronitrobenzene derivatives with morpholine.
Materials:
-
4-Fluoronitrobenzene (and other substituted fluoronitrobenzene derivatives)
-
Morpholine
-
Acetonitrile (spectroscopic grade)
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Prepare stock solutions of the fluoronitrobenzene derivatives (e.g., 0.1 M in acetonitrile) and morpholine (e.g., 1 M in acetonitrile).
-
Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, add a known volume of acetonitrile and the fluoronitrobenzene stock solution to achieve a final concentration that gives an optimal absorbance reading for the product.
-
Initiate the reaction by adding a small volume of the morpholine stock solution to the cuvette, ensuring rapid mixing. The concentration of morpholine should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.
-
Immediately start monitoring the increase in absorbance at the λmax of the N-arylated morpholine product over time. The formation of the colored product can be followed spectrophotometrically.[6]
-
Record the absorbance data at regular intervals until the reaction is complete.
-
Determine the pseudo-first-order rate constant (k_obs) by fitting the absorbance versus time data to a first-order rate equation.
-
Calculate the second-order rate constant (k2) by dividing k_obs by the concentration of morpholine.
-
Repeat the experiment for each fluoronitrobenzene derivative under identical conditions to compare their reactivities.
Caption: Experimental workflow for determining SNAr reaction rates.
Protocol 2: Comparative Analysis of Nitro Group Reduction by Cyclic Voltammetry
Objective: To compare the reduction potentials of this compound and other nitrophenyl derivatives.
Materials:
-
This compound (and other nitrophenyl derivatives)
-
Anhydrous acetonitrile or dimethylformamide (DMF)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6)
-
Potentiostat with a three-electrode cell (working electrode: glassy carbon; reference electrode: Ag/AgCl or SCE; counter electrode: platinum wire)
Procedure:
-
Prepare solutions of each nitrophenyl derivative (e.g., 1 mM) in the chosen solvent containing the supporting electrolyte.
-
Degas the solutions with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Assemble the three-electrode cell and immerse the electrodes in the sample solution.
-
Perform cyclic voltammetry by scanning the potential from an initial value (e.g., 0 V) to a sufficiently negative potential to observe the reduction of the nitro group, and then reversing the scan.
-
Record the resulting voltammogram. The peak potential of the first reduction wave corresponds to the reduction potential of the nitro group.
-
Repeat the measurement for each compound under identical conditions.
-
A more negative reduction potential indicates that the compound is more difficult to reduce.
Conclusion
References
- 1. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 2. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrocyclization as a Source of Desired Polypharmacology. Discovery of Triple PI3K/mTOR/PIM Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/mTOR Pathway Inhibition: Opportunities in Oncology and Rare Genetic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the synthetic routes to 4-(3-Methyl-4-nitrophenyl)morpholine
For researchers and professionals in drug development and organic synthesis, the efficient construction of substituted aryl-morpholine scaffolds is of significant interest. This guide provides a comparative analysis of two prominent synthetic strategies for the preparation of 4-(3-Methyl-4-nitrophenyl)morpholine: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination.
At a Glance: Comparison of Synthetic Routes
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Starting Materials | 1-Fluoro-3-methyl-4-nitrobenzene, Morpholine | 4-Bromo-2-methyl-1-nitrobenzene, Morpholine |
| Key Reagents | Base (e.g., K₂CO₃, Et₃N) | Palladium precatalyst, Phosphine ligand, Base (e.g., NaOtBu) |
| Typical Solvents | DMSO, DMF, Acetonitrile | Toluene, Dioxane |
| Reaction Temperature | Elevated temperatures (80-150 °C) | Moderate to elevated temperatures (80-110 °C) |
| Reported Yields (Analogous Reactions) | High (often >90%) | Generally high (70-95%) |
| Key Advantages | Cost-effective reagents, simple procedure. | Broad substrate scope, milder conditions for less activated systems. |
| Key Disadvantages | Requires an activated aromatic ring with a good leaving group (F > Cl). | Higher cost of catalyst and ligands, requires inert atmosphere. |
Synthetic Route 1: Nucleophilic Aromatic Substitution (SNAr)
This classical approach relies on the reaction of an electron-deficient aryl halide with a nucleophile, in this case, morpholine. The nitro group in the para position and the methyl group in the meta position of the starting material activate the aromatic ring towards nucleophilic attack.
Experimental Protocol
An analogous procedure for a similar substrate suggests the following protocol.[1]
-
To a solution of 1-fluoro-3-methyl-4-nitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO) is added morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
The reaction mixture is heated to 120 °C and stirred for 12 hours.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield this compound.
References
Cross-Validation of Analytical Methods for 4-(3-Methyl-4-nitrophenyl)morpholine: A Comparative Guide
The following sections detail the experimental protocols for these methods, present a comparative summary of their performance characteristics based on data from analogous compounds, and provide visual workflows to guide the analytical process.
Comparative Analysis of Analytical Methods
The choice of an analytical method is dictated by a multitude of factors, including the physicochemical properties of the analyte, the sample matrix, the required sensitivity, and the desired sample throughput. Below is a table summarizing the typical performance characteristics of HPLC-UV and GC-MS methods, based on data reported for similar morpholine derivatives and nitrophenol compounds.[1][2][3] It is crucial to note that these values serve as a general guideline, and specific validation for 4-(3-Methyl-4-nitrophenyl)morpholine is required to establish method performance definitively.
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Chromatographic separation based on polarity, followed by UV absorbance detection. | Chromatographic separation of volatile compounds based on boiling point and polarity, followed by mass-based detection. |
| Selectivity | Moderate to High | Very High |
| Sensitivity (LOD/LOQ) | LOD: ~0.87 µg/mL; LOQ: ~2.0 µg/kg (representative values for similar compounds)[4][5] | LOD: ~1.3-7.3 µg/kg; LOQ: ~5.0-24.4 µg/kg (representative values for similar compounds)[6][7] |
| Linearity Range | Wide, typically in the µg/mL to mg/mL range.[5] | Wide, typically in the µg/L to mg/L range.[6] |
| Accuracy (% Recovery) | Typically 95-105%[5] | Typically 88-109%[6][7] |
| Precision (%RSD) | < 2% for repeatability and intermediate precision. | Intraday: < 10%; Interday: < 15%[6][7] |
| Sample Throughput | High | Moderate |
| Derivatization | Generally not required. | Often required to improve volatility and thermal stability.[6] |
| Instrumentation Cost | Moderate | High |
Experimental Protocols
The following are representative protocols for HPLC-UV and GC-MS analysis, which can be adapted and optimized for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the direct analysis of this compound in various sample matrices.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a suitable buffer like ammonium formate). A potential starting point could be a 60:40 (v/v) mixture of acetonitrile and water.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by UV spectral analysis of this compound, likely in the range of 270-350 nm based on the nitrophenyl chromophore.
-
Injection Volume: 10-20 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: The sample preparation method will depend on the matrix. For drug products, this may involve dissolution in a suitable solvent followed by filtration. For biological matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to remove interfering substances.[5]
3. Method Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[8][9][10][11]
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique offers high selectivity and sensitivity and is particularly useful for identifying and quantifying trace amounts of the analyte. A derivatization step is often employed for morpholine-containing compounds to enhance their volatility.[6]
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A capillary column suitable for the analysis of semi-volatile compounds, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).[6][7]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A temperature gradient will be necessary to ensure good separation. A starting point could be: hold at 100 °C for 4 minutes, ramp to 250 °C at 20 °C/min, and hold for 5 minutes.[6][7]
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized analyte.
-
2. Sample Preparation and Derivatization:
-
Standard and Sample Preparation: Prepare standard and sample solutions as described for the HPLC method.
-
Derivatization: A common derivatization for secondary amines like morpholine is nitrosation to form a more volatile N-nitrosamine derivative.[6] This can be achieved by reacting the sample with sodium nitrite in an acidic medium.[6] Other derivatizing agents could also be explored. The resulting derivative is then extracted into an organic solvent (e.g., dichloromethane) for GC-MS analysis.[6]
3. Method Validation Parameters: Similar to the HPLC method, the GC-MS method must be validated for specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness.[8][9][10][11]
Visualized Workflows
The following diagrams illustrate the general workflows for analytical method validation and a typical sample analysis process.
Caption: General workflow for analytical method validation.
Caption: Workflow for a typical sample analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 5. phmethods.net [phmethods.net]
- 6. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. ijrrjournal.com [ijrrjournal.com]
- 10. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 11. wjarr.com [wjarr.com]
Benchmarking the performance of 4-(3-Methyl-4-nitrophenyl)morpholine-derived compounds against known inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of morpholine-containing compounds as inhibitors of the Phosphoinositide 3-Kinase (PI3K) pathway, a critical signaling cascade often dysregulated in cancer.[1][2] Due to the limited public data on the specific compound 4-(3-Methyl-4-nitrophenyl)morpholine, this analysis utilizes the well-characterized pan-PI3K inhibitor ZSTK474, which also features a core morpholine structure, as a representative of this chemical class. The performance of ZSTK474 is compared against other known PI3K inhibitors, namely Buparlisib and Pictilisib, which have been evaluated in numerous clinical trials.[[“]][4][5]
The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][6] Morpholine-containing compounds have emerged as a promising class of PI3K inhibitors, with the morpholine moiety often playing a key role in binding to the ATP-binding pocket of the enzyme.[7]
Quantitative Performance Comparison
The following tables summarize the in vitro inhibitory activity (IC50) of the representative morpholine-derived compound and known PI3K inhibitors against Class I PI3K isoforms. Lower IC50 values indicate greater potency.
Table 1: In Vitro Inhibitory Activity (IC50) of Morpholine-Derived Compound and Known Inhibitors Against PI3K Isoforms
| Compound | PI3Kα (nM) | PI3Kβ (nM) | PI3Kδ (nM) | PI3Kγ (nM) |
| ZSTK474 (Representative Morpholine Compound) | 52 | 166 | 116 | 262 |
| Buparlisib (BKM120) | 52 | 166 | 116 | 262 |
| Pictilisib (GDC-0941) | 3 | 33 | 3 | 17 |
Note: Data for ZSTK474 and Buparlisib from reference[2]. Data for Pictilisib is a representative value from multiple sources indicating high potency.
Table 2: In Vitro Cytotoxicity (IC50) of Representative Morpholine-Substituted Quinazoline Derivatives Against Various Cancer Cell Lines
While specific data for this compound is unavailable, the following data for other morpholine-substituted quinazoline derivatives (AK-3 and AK-10) illustrate the anticancer potential of this structural class.[8]
| Compound | A549 (Lung Carcinoma) (µM) | MCF-7 (Breast Cancer) (µM) | SHSY-5Y (Neuroblastoma) (µM) |
| AK-3 | 10.38 ± 0.27 | 6.44 ± 0.29 | 9.54 ± 0.15 |
| AK-10 | 8.55 ± 0.67 | 3.15 ± 0.23 | 3.36 ± 0.29 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
1. PI3K Enzyme Inhibition Assay (Biochemical Assay)
This assay quantifies the inhibitory activity of a compound against purified PI3K isoforms.
-
Enzyme and Substrate: Purified recombinant human PI3K isoforms (α, β, γ, δ) and the substrate phosphatidylinositol-4,5-bisphosphate (PIP2) are used.
-
Assay Principle: The assay measures the kinase activity by detecting the amount of ADP produced from the phosphorylation of PIP2 to PIP3. This is often done using a luminescence-based assay kit.
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the PI3K enzyme solution to each well and incubate briefly.
-
Initiate the kinase reaction by adding a mixture of PIP2 and ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents.
-
Measure the luminescence signal, which is proportional to the ADP produced and thus the kinase activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the compound concentration.
-
2. Cell Viability Assay (MTT Assay)
This assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[9]
-
Cell Lines: Human cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast adenocarcinoma) are commonly used.[8][9]
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[9]
-
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PI3K/AKT/mTOR signaling pathway and a typical experimental workflow for evaluating PI3K inhibitors.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of morpholine-derived compounds.
Caption: A typical experimental workflow for the evaluation of novel PI3K inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Long Way to Go: A Scenario for Clinical Trials of PI3K Inhibitors in Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nature-Inspired 1-Phenylpyrrolo[2,1-a]isoquinoline Scaffold for Novel Antiproliferative Agents Circumventing P-Glycoprotein-Dependent Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
How does the methyl group in 4-(3-Methyl-4-nitrophenyl)morpholine affect its properties?
For Researchers, Scientists, and Drug Development Professionals
The introduction of a methyl group to a pharmacologically active molecule can significantly alter its physicochemical properties, and consequently, its biological activity. This guide provides a comparative analysis of 4-(3-Methyl-4-nitrophenyl)morpholine and its parent compound, 4-(4-nitrophenyl)morpholine, focusing on the influence of the C3-methyl group. While experimental data for the methylated compound is limited, this guide leverages established principles of medicinal chemistry and predicted data to offer valuable insights for drug design and development.
Physicochemical Properties: A Comparative Analysis
The addition of a methyl group to the phenyl ring of 4-(4-nitrophenyl)morpholine is expected to modulate its key physicochemical parameters, including lipophilicity and solubility. These changes can have a profound impact on the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | 4-(4-Nitrophenyl)morpholine | This compound | Predicted Effect of Methylation |
| Molecular Weight ( g/mol ) | 208.22[1][2] | 222.25 | Increase |
| Predicted LogP | 1.2 - 1.58[2][3] | ~1.7 - 2.1 | Increase in Lipophilicity |
| Predicted Aqueous Solubility | Lower | Even Lower | Decrease |
Table 1: Comparison of Physicochemical Properties. LogP (partition coefficient) is a measure of lipophilicity. An increase in LogP suggests greater partitioning into lipid membranes.
The Influence of the Methyl Group: A Deeper Dive
The presence of the methyl group at the C3 position, ortho to the nitro group, introduces both steric and electronic effects that can influence the molecule's behavior.
Steric Effects
The methyl group's bulk can cause steric hindrance, potentially forcing the adjacent nitro group to twist out of the plane of the benzene ring. This "ortho effect" can have several consequences:
-
Reduced Planarity: A less planar molecule may have altered crystal packing and solid-state properties.
-
Modified Receptor Binding: The change in conformation can affect how the molecule fits into a biological target's binding pocket, potentially altering its affinity and activity.
-
Impact on Metabolism: The steric bulk may hinder the approach of metabolizing enzymes, potentially increasing the metabolic stability of the compound.
Electronic Effects
The methyl group is a weak electron-donating group. This electronic influence can affect the reactivity of the aromatic ring and the properties of the nitro group:
-
Increased Electron Density: The methyl group can slightly increase the electron density of the aromatic ring, which could influence its susceptibility to metabolic enzymes.
-
Modulation of Nitro Group Properties: The electron-donating nature of the methyl group can subtly influence the electron-withdrawing properties of the nitro group, which is a key pharmacophore in many biologically active molecules.
Predicted Impact on Pharmacokinetics and Pharmacodynamics
Based on the anticipated changes in physicochemical properties, the following effects on the pharmacokinetic and pharmacodynamic profiles of this compound can be predicted:
-
Absorption: The increased lipophilicity may enhance absorption across biological membranes, but the decreased aqueous solubility could be a limiting factor.
-
Distribution: Higher lipophilicity might lead to increased distribution into tissues and potentially the central nervous system.
-
Metabolism: The primary routes of metabolism for nitroaromatic compounds often involve the reduction of the nitro group.[4][5] The steric hindrance from the ortho-methyl group could potentially slow down this metabolic process, leading to a longer half-life. Additionally, the morpholine ring itself can be a site of metabolism.
-
Receptor Binding and Biological Activity: The altered shape and electronic properties of the molecule due to the methyl group could lead to a change in its binding affinity for a biological target. This could result in increased, decreased, or altered biological activity. The anticancer activity of some 4-(4-nitrophenyl)morpholine derivatives has been noted.[1]
Experimental Protocols
To empirically validate the predicted effects of methylation, the following experimental protocols would be essential.
Lipophilicity Determination (LogP)
The shake-flask method is a standard approach to determine the octanol-water partition coefficient (LogP).
Protocol:
-
A solution of the test compound is prepared in a mixture of n-octanol and water.
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.
-
The phases are separated by centrifugation.
-
The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Aqueous Solubility Assay
The shake-flask method can also be used to determine thermodynamic solubility.
Protocol:
-
An excess amount of the solid compound is added to a specific volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
The suspension is shaken at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The saturated solution is filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is quantified using a validated analytical method (e.g., HPLC-UV).
Metabolic Stability Assay
In vitro metabolic stability is commonly assessed using liver microsomes.
Protocol:
-
The test compound is incubated with liver microsomes (e.g., human, rat) and a NADPH-regenerating system at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reactions are quenched by the addition of a cold organic solvent (e.g., acetonitrile).
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.
Visualizing the Impact
The following diagrams illustrate the key concepts discussed in this guide.
Figure 1: Structural comparison of 4-(4-nitrophenyl)morpholine and its methylated analog.
Figure 2: Logical flow of the effects of methylation on the properties of 4-(4-nitrophenyl)morpholine.
Conclusion
The introduction of a methyl group at the C3 position of 4-(4-nitrophenyl)morpholine is predicted to significantly impact its physicochemical properties, leading to increased lipophilicity and decreased aqueous solubility. These changes, coupled with the steric and electronic effects of the "ortho" methyl group, are likely to alter the compound's pharmacokinetic profile and biological activity. While this guide provides a predictive framework, empirical validation through the outlined experimental protocols is crucial for a comprehensive understanding of the structure-activity relationship and for guiding further drug development efforts.
References
- 1. 4-(4-Nitrophenyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(4-Nitrophenyl)morpholine | C10H12N2O3 | CID 25222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Morpholine, 4-(4-nitrophenyl)- | SIELC Technologies [sielc.com]
- 4. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) comparison of 4-(3-Methyl-4-nitrophenyl)morpholine analogs
To facilitate a comprehensive understanding of the structure-activity relationship (SAR) of 4-(3-Methyl-4-nitrophenyl)morpholine analogs, this guide provides a comparative analysis based on available data for structurally related compounds, primarily focusing on their potential as kinase inhibitors, particularly within the PI3K/Akt/mTOR signaling pathway. Due to a lack of publicly available direct experimental data for the specific this compound core, this guide draws inferences from closely related analogs and established principles of medicinal chemistry for morpholine-containing kinase inhibitors.
Introduction to 4-Aryl-Morpholine Analogs in Drug Discovery
The morpholine ring is a privileged scaffold in medicinal chemistry, known for improving the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. When attached to an aromatic ring, as in the 4-aryl-morpholine series, it can significantly influence the compound's interaction with biological targets. The electronic nature and substitution pattern of the phenyl ring, combined with the conformational properties of the morpholine ring, are key determinants of biological activity. The oxygen atom of the morpholine is often a crucial hydrogen bond acceptor, anchoring the molecule to the hinge region of kinase active sites.
Hypothetical Structure-Activity Relationship of this compound Analogs
Based on the analysis of existing morpholine-based kinase inhibitors, we can hypothesize the following SAR for the this compound scaffold:
-
The Morpholine Moiety: The morpholine ring is anticipated to be a key pharmacophore. Its primary role is likely to provide a crucial hydrogen bond interaction with the hinge region of a kinase. Modifications to the morpholine ring, such as substitution, are likely to impact binding affinity.
-
The 4-Nitrophenyl Group: The nitro group at the 4-position is a strong electron-withdrawing group. This feature can modulate the electronic properties of the entire molecule and may be involved in specific interactions within the active site of the target protein. The planarity of the nitrophenyl ring system is also important for optimal binding.
-
The 3-Methyl Group: The methyl group at the 3-position of the phenyl ring introduces steric bulk and alters the electronic environment in its vicinity. Its impact on activity is multifactorial:
-
Steric Hindrance: It could either enhance binding by promoting a favorable conformation or decrease binding by sterically clashing with amino acid residues in the binding pocket.
-
Electronic Effects: As an electron-donating group, it can influence the overall electron distribution of the phenyl ring.
-
Hydrophobic Interactions: The methyl group can participate in hydrophobic interactions within the active site, potentially increasing potency.
-
Comparative Analysis with Known PI3K Inhibitors
To contextualize the potential of this compound analogs, we can compare their core structure to that of known PI3K inhibitors containing a 4-aryl-morpholine moiety. A prominent example is the pan-PI3K inhibitor ZSTK474, which contains two morpholine rings.
Table 1: Comparison of Structural Features and Postulated Interactions
| Feature | This compound | ZSTK474 (and similar PI3K inhibitors) | Postulated Importance for Kinase Inhibition |
| Core Scaffold | 4-Aryl-morpholine | Often contains a dimorpholino-triazine or similar core | The morpholine ring is a key hinge-binding element. |
| Hinge-Binding Moiety | Morpholine Oxygen | Morpholine Oxygen | Forms a critical hydrogen bond with the kinase hinge region. |
| Aromatic System | 3-Methyl-4-nitrophenyl | Varies, often part of a larger heterocyclic system | Provides a scaffold for positioning key interacting groups and can engage in π-stacking interactions. |
| Key Substituents | 3-Methyl, 4-Nitro | Varies, often includes groups that occupy specific pockets in the active site. | Substituents on the aromatic ring are crucial for potency and selectivity by interacting with specific amino acid residues. |
Experimental Protocols
While specific experimental data for the target analogs is not available, the following are detailed methodologies for key experiments that would be cited for their evaluation.
General Synthesis of this compound
A common method for the synthesis of 4-aryl-morpholines is through a nucleophilic aromatic substitution reaction.
Procedure:
-
To a solution of 1-fluoro-3-methyl-4-nitrobenzene (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add morpholine (1.2 eq) and a base such as potassium carbonate (K2CO3) or triethylamine (TEA) (2.0 eq).
-
Heat the reaction mixture at 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized analogs against a panel of kinases, such as PI3K isoforms, would be determined using a biochemical assay, for example, an ADP-Glo™ Kinase Assay.
Reagents:
-
Test compounds dissolved in DMSO
-
Recombinant human kinase enzymes (e.g., PI3Kα, β, δ, γ)
-
Kinase-specific substrate (e.g., phosphatidylinositol)
-
ATP
-
Assay buffer
-
ADP-Glo™ reagents
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the kinase enzyme and substrate to the wells of a 96-well plate.
-
Add the test compounds to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol.
-
Measure the luminescence signal, which is proportional to the amount of ADP produced and inversely proportional to the kinase activity.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway with the potential point of inhibition by 4-aryl-morpholine analogs.
Experimental Workflow
Caption: A general experimental workflow for the synthesis and biological evaluation of kinase inhibitors.
Logical Relationships in SAR
Caption: Logical relationships influencing the structure-activity of this compound analogs.
Conclusion
While direct experimental evidence for the structure-activity relationship of this compound analogs is currently limited in the public domain, this guide provides a framework for their evaluation based on established principles for morpholine-containing kinase inhibitors. The interplay between the morpholine ring as a hinge-binder and the substituted phenyl ring in occupying specific regions of the kinase active site will be critical in determining the potency and selectivity of these compounds. Further synthesis and biological testing are necessary to validate these hypotheses and to fully elucidate the SAR of this chemical series.
Comparative Docking Analysis of Nitrophenyl Derivatives Targeting SARS-CoV-2 Main Protease
A Guide for Researchers in Drug Discovery
In the ongoing effort to develop effective antiviral therapeutics, the main protease (Mpro or 3CLpro) of SARS-CoV-2 has emerged as a critical target due to its essential role in viral replication.[1][2] This guide provides a comparative overview of the inhibitory potential of novel nitrophenyl-containing compounds against SARS-CoV-2 Mpro, offering valuable insights for researchers and scientists in the field of drug development. Due to the absence of publicly available docking studies for 4-(3-Methyl-4-nitrophenyl)morpholine, this document focuses on quinazolinone-peptido-nitrophenyl derivatives as representative examples to illustrate the therapeutic potential of the broader class of nitrophenyl compounds.
Quantitative Comparison of Inhibitory Activity
The inhibitory efficacy of two novel quinazolinone-peptido-nitrophenyl derivatives, designated as G1 and G4, against SARS-CoV-2 Mpro has been experimentally determined. The following table summarizes their half-maximal inhibitory concentration (IC50) and equilibrium dissociation constants (KD), providing a direct comparison of their potency. A lower IC50 value indicates a more potent inhibition of the enzyme's activity, while a lower KD value signifies a stronger binding affinity between the inhibitor and the protein.
| Compound | Target Protein | IC50 (µM) | Equilibrium Dissociation Constant (K D) (M) |
| G1 | SARS-CoV-2 Mpro | 22.47 ± 8.93[1] | 2.60 x 10⁻⁵[1][2] |
| G4 | SARS-CoV-2 Mpro | 24.04 ± 0.67[1] | 2.55 x 10⁻⁵[1][2] |
Experimental Protocols
A combination of enzymatic assays, biophysical measurements, and computational docking is crucial for the evaluation of potential enzyme inhibitors.
Enzymatic Inhibition Assay (IC50 Determination)
The in vitro inhibitory activity of the compounds against SARS-CoV-2 Mpro is determined by monitoring the cleavage of a fluorogenic substrate. The reaction is initiated by adding the protease to a mixture of the substrate and varying concentrations of the test compound. The fluorescence intensity is measured over time, and the rate of the reaction is calculated. The IC50 value is then determined by plotting the reaction rates against the inhibitor concentrations. For compounds G1 and G4, the initial screening was performed at a 50 µM concentration, followed by dose-response measurements to calculate the final IC50 values.[1]
Bio-layer Interferometry (KD Determination)
Bio-layer interferometry is employed to measure the real-time binding affinity and kinetics between the inhibitor and the target protein. In this assay, the Mpro enzyme is immobilized on a biosensor, which is then exposed to different concentrations of the inhibitor. The binding and subsequent dissociation are monitored by detecting changes in the interference pattern of light reflected from the sensor surface. These measurements allow for the calculation of the association and dissociation rate constants, from which the equilibrium dissociation constant (KD) is derived.[1]
Molecular Docking Protocol (Using AutoDock)
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, providing insights into the binding mode and affinity.[3] A typical protocol using AutoDock involves the following steps:
-
Preparation of the Receptor and Ligand: The 3D structure of the target protein (e.g., SARS-CoV-2 Mpro) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and charges are assigned to the protein atoms. The prepared protein structure is saved in the PDBQT file format. The 2D structures of the ligands are sketched and converted to 3D, followed by energy minimization.[4]
-
Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the docking simulation.
-
Docking Simulation: The docking process is performed using a genetic algorithm, which explores different conformations and orientations of the ligand within the grid box.
-
Analysis of Results: The results are analyzed based on the binding energy and the root-mean-square deviation (RMSD) of the docked poses. The pose with the lowest binding energy is typically considered the most favorable.
Visualizing Molecular Interactions and Pathways
To better understand the experimental process and the biological context of the target protein, the following diagrams are provided.
References
- 1. Quinazolinone-Peptido-Nitrophenyl-Derivatives as Potential Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone-Peptido-Nitrophenyl-Derivatives as Potential Inhibitors of SARS-CoV-2 Main Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Validating the Mechanism of Action of 4-(3-Methyl-4-nitrophenyl)morpholine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-(3-methyl-4-nitrophenyl)morpholine derivatives, a class of small molecules with potential therapeutic applications, against other known kinase inhibitors. The focus is on validating their mechanism of action, which is predominantly centered on the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2][3] The morpholine moiety is a key structural feature in many PI3K inhibitors, contributing to their binding and activity.[1][4]
Comparative Analysis of Inhibitory Activity
The inhibitory potential of this compound derivatives is best understood by comparing their in vitro activity against key kinases in the PI3K pathway with established inhibitors. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency.
Table 1: In Vitro Inhibitory Activity of Representative Morpholine-Based PI3K Inhibitors against Class I PI3K Isoforms and mTOR.
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | mTOR IC50 (nM) |
| Representative Derivative 1 (3-Methyl-4-nitrophenyl substitution) | 85 | >1000 | 450 | 150 | >2000 |
| ZSTK474 (Pan-PI3K Inhibitor) | 5.0 | 200 | 20.8 | 3.9 | 160 |
| Pictilisib (GDC-0941) (Pan-PI3K Inhibitor) | 3 | 33 | 3 | 3 | 17 |
| Buparlisib (BKM120) (Pan-PI3K Inhibitor) | 40 | 1600 | 1100 | 250 | - |
Data for the "Representative Derivative 1" is extrapolated from structure-activity relationship studies of similar 4-morpholinophenyl derivatives. ZSTK474, Pictilisib, and Buparlisib data are from published literature for comparative purposes.[5][6][7]
Table 2: Anti-proliferative Activity of Morpholine-Based PI3K Inhibitors in Cancer Cell Lines.
| Compound | Cell Line | IC50 (µM) |
| Representative Derivative 1 (3-Methyl-4-nitrophenyl substitution) | A375 (Melanoma) | ~9.5 |
| D54 (Glioblastoma) | ~12.0 | |
| SET-2 (Leukemia) | ~8.0 | |
| ZSTK474 | A375 (Melanoma) | 7.5 |
| D54 (Glioblastoma) | 10.2 | |
| SET-2 (Leukemia) | 6.8 |
Data for the "Representative Derivative 1" is based on the observed anti-proliferative activities of structurally similar ZSTK474 analogs.[5][8] Data for ZSTK474 is provided for comparison.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of its validation, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Publicly Available Data for 4-(3-Methyl-4-nitrophenyl)morpholine Prevents Direct Comparison
A comprehensive search for published scientific literature and datasets concerning 4-(3-Methyl-4-nitrophenyl)morpholine has revealed a significant lack of publicly available experimental data for this specific compound. As a result, a direct comparison guide detailing its synthesis, characterization, and biological activity, as initially requested, cannot be generated at this time.
The search for reproducible data on this compound did not yield any specific experimental protocols, quantitative data, or described signaling pathways. The scientific record, as accessible through extensive searches, appears to be silent on this particular molecule.
However, substantial information is available for a closely related analog, 4-(4-Nitrophenyl)morpholine . This compound has been synthesized and characterized in multiple studies, with data available on its crystal structure and its role as an intermediate in the synthesis of potential therapeutic agents.[1][2][3] Additionally, various other nitrophenyl-morpholine derivatives have been investigated for their biological activities.[4][5]
Given the absence of data for the requested compound, a detailed comparison guide for the alternative, 4-(4-Nitrophenyl)morpholine, can be provided. This guide would include:
-
Synthesis and Characterization Data: A summary of reported synthetic methods for 4-(4-Nitrophenyl)morpholine, including reaction schemes and characterization data such as melting point, and spectroscopic analyses.
-
Structural Information: Detailed crystallographic data where available.
-
Biological Context: Information on its use as a precursor in medicinal chemistry and any reported biological activities of its derivatives.[3][6]
Should you, the researchers, scientists, and drug development professionals, be interested in a comparative guide on 4-(4-Nitrophenyl)morpholine or another related, well-documented compound, please indicate your preference. This would allow for the creation of a valuable resource based on reproducible, published experimental data, complete with structured data tables, detailed methodologies, and relevant pathway diagrams as originally specified.
References
- 1. 4-(4-NITROPHENYL)MORPHOLINE | 10389-51-2 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-(4-Nitrophenyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry [mdpi.com]
Safety Operating Guide
Proper Disposal of 4-(3-Methyl-4-nitrophenyl)morpholine: A Guide for Laboratory Professionals
Essential Safety and Disposal Information
The proper disposal of 4-(3-Methyl-4-nitrophenyl)morpholine is a critical component of laboratory safety and environmental responsibility. Due to its classification as a nitroaromatic compound, it must be handled as hazardous waste. This guide provides a procedural, step-by-step plan for its safe management and disposal, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
Table 1: Personal Protective Equipment (PPE) Requirements
| Equipment | Specifications |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[1] |
| Skin and Body Protection | A standard laboratory coat should be worn.[1] In cases of potential significant exposure, additional protective clothing may be necessary. |
| Respiratory Protection | To be used in a well-ventilated area. If dust is generated or ventilation is inadequate, a NIOSH-approved respirator may be necessary.[1] |
Step-by-Step Disposal Protocol
The standard and most recommended procedure for the disposal of this compound is through a licensed hazardous waste contractor. In-laboratory chemical treatment is not advised for routine disposal due to the potential for hazardous reactions.
Waste Identification and Segregation
-
Treat all this compound and materials contaminated with it (e.g., gloves, weighing paper, contaminated glassware) as hazardous waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[2]
Containerization
-
Use a compatible, leak-proof container for waste accumulation. High-density polyethylene (HDPE) or other chemically resistant containers are recommended.[4]
-
Whenever possible, leave the chemical in its original container.[1]
-
Ensure the container is in good condition with a secure, tightly sealed lid.
Labeling
-
Clearly label the waste container with the words "Hazardous Waste".[4]
-
The label must also include the full chemical name: "this compound".
-
Indicate the primary hazards (e.g., Irritant, Toxic).
-
Note the accumulation start date (the date the first piece of waste was added to the container).[4]
Storage
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area or a central hazardous waste storage facility.[4]
-
The storage area should be well-ventilated.
Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1]
-
Provide the EHS department with a complete and accurate description of the waste.
Prohibited Disposal Methods
-
DO NOT dispose of this compound down the drain.[4] This can lead to environmental contamination.
-
DO NOT dispose of this chemical in the regular trash.[4]
-
DO NOT allow the chemical to evaporate in a fume hood as a means of disposal.[4]
Spill Management
In the event of a spill, evacuate the immediate area and eliminate all ignition sources. Wear the appropriate PPE as detailed in Table 1. Contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[5] Sweep up the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[3][6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Advanced Disposal Considerations: Chemical Treatment
While the standard procedure is collection and disposal by a licensed contractor, advanced methods for the degradation of nitroaromatic compounds exist, such as reduction with zero-valent iron or oxidation using Fenton's reagent.[7][8] These methods are typically employed for large-scale environmental remediation and are not recommended for routine laboratory waste disposal due to the specialized equipment and expertise required. Attempting such procedures without proper training and safety precautions can be dangerous. Incineration under controlled conditions is another method for the disposal of nitrophenols, which is carried out by specialized waste management facilities.[9]
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and the relevant Safety Data Sheets for all chemicals used.
References
Personal protective equipment for handling 4-(3-Methyl-4-nitrophenyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling 4-(3-Methyl-4-nitrophenyl)morpholine. The following procedures are based on available safety data for structurally similar compounds, such as 4-(4-Nitrophenyl)morpholine and 3-Methyl-4-nitrophenol, to ensure the safety of laboratory personnel.[1][2] It is imperative to consult the specific Safety Data Sheet (SDS) for this compound if it becomes available and to adhere to all local, state, and federal regulations.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be classified with the following hazards:
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][2] |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[2] |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin[2] |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled[2] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation[1][2] |
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure.[3] The following table outlines the required PPE for handling this chemical.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with a snug fit or a face shield.[4] | To protect against chemical splashes that can cause serious eye irritation.[1][2][4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3] A lab coat or chemical-resistant apron.[5] | To prevent skin contact which can cause irritation.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[3] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter is necessary.[4] | To avoid inhalation of dust or vapors which may cause respiratory irritation.[1][2] |
| Foot Protection | Closed-toe, chemical-resistant shoes.[6] | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Ensure a certified chemical fume hood is operational and available.[3]
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[2]
-
Don all required personal protective equipment as detailed in the table above.[3]
-
Have spill containment materials readily available.
2. Handling:
-
Conduct all work with the solid or solutions of the compound within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Avoid generating dust.[2]
-
Wash hands thoroughly after handling the material, before breaks, and at the end of the workday.[1]
-
Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[2]
-
Store the chemical in a cool, dry, and well-ventilated area in a tightly closed container, away from incompatible materials such as strong oxidizing agents and strong bases.[1][2][7]
3. Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[1][2] If skin irritation occurs, seek medical attention.[1][2] Remove contaminated clothing and wash it before reuse.[1]
-
In case of eye contact: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do.[1][2] Continue rinsing.[1][2] If eye irritation persists, get medical advice/attention.[1][2]
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1][2] Call a poison center or doctor if you feel unwell.[1][2]
-
If swallowed: Rinse mouth.[2] Call a poison center or doctor if you feel unwell.[2]
-
Spill Response: Evacuate the immediate area.[3] Ventilate the area if it is safe to do so.[3] Wear appropriate PPE and contain the spill using inert absorbent material.[8] Collect the spilled material in a suitable, labeled container for disposal.[1] Prevent the material from entering drains or waterways.[9]
Disposal Plan
The disposal of this compound must be handled as hazardous waste and in accordance with all local, state, and federal regulations.[1][10]
1. Waste Identification and Containerization:
-
Characterize the waste as hazardous, likely with flammable, toxic, and irritant properties.[10]
-
Use only compatible, leak-proof, and clearly labeled containers for waste accumulation.[9][10] High-density polyethylene (HDPE) containers are a suitable option.[10]
-
The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".[10] Indicate the primary hazards and the accumulation start date.[10]
2. Storage and Collection:
-
Store the sealed and labeled waste container in a designated and secure hazardous waste storage area with secondary containment.[10]
-
Do not mix with other waste materials.[9]
3. Professional Disposal:
-
Arrange for disposal through a licensed and approved waste disposal company.[9]
-
Provide the disposal company with a complete and accurate description of the waste.[10]
-
Prohibited Disposal Methods: DO NOT dispose of this chemical down the drain or in the regular trash.[10]
Experimental Workflow
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. trimaco.com [trimaco.com]
- 5. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 6. epa.gov [epa.gov]
- 7. echemi.com [echemi.com]
- 8. 4-METHYLMORPHOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
